3-Bromo-6-chloro-2-fluorobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYUOUVQRHKSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C#N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-79-3 | |
| Record name | 3-Bromo-6-chloro-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzonitrile (CAS No. 943830-79-3)
This guide provides a comprehensive technical overview of 3-Bromo-6-chloro-2-fluorobenzonitrile, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to empower your research and development endeavors.
Core Compound Characteristics
This compound is a polysubstituted aromatic nitrile with the chemical formula C₇H₂BrClFN.[1][2] Its structure, featuring a strategic arrangement of bromo, chloro, fluoro, and cyano functionalities, makes it a highly versatile intermediate in organic synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 943830-79-3 | [1] |
| Molecular Formula | C₇H₂BrClFN | [1][2] |
| Molecular Weight | 234.45 g/mol | [1][2] |
| Predicted Density | 1.81±0.1 g/cm³ | [2] |
| Predicted Boiling Point | 256.6±35.0 °C | [2] |
| Physical Form | Solid |
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of a suitable precursor. A key method involves the bromination of 2-chloro-6-fluorobenzonitrile.
Synthetic Workflow: Electrophilic Bromination
Caption: Electrophilic bromination of 2-chloro-6-fluorobenzonitrile.
Experimental Protocol: Synthesis via Bromination
This protocol is adapted from established procedures for the bromination of substituted benzonitriles.[3]
Materials:
-
2-chloro-6-fluorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Trifluoromethanesulfonic acid
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a solution of 2-chloro-6-fluorobenzonitrile (1.0 g, 6.4 mmol) in trifluoromethanesulfonic acid (10 mL) at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (1.1 g, 6.4 mmol).[3]
-
Stir the mixture at room temperature overnight.[3]
-
Pour the reaction mixture onto ice and extract with ethyl acetate (2 x 30 mL).[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solution under reduced pressure.[3]
-
Purify the residue by column chromatography (Petroleum ether/EtOAc = 200/1 to 100/1) to yield this compound as a white solid (705 mg, 47%).[3]
Rationale: The use of a strong acid like trifluoromethanesulfonic acid activates the aromatic ring towards electrophilic attack by the bromine cation generated from NBS. The regioselectivity of the bromination is directed by the existing substituents on the benzonitrile ring.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the presence of the bromine and chlorine atoms on the aromatic ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations, allowing for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
These reactions are foundational in modern medicinal chemistry for the construction of complex molecular architectures.[4]
Reaction Workflow: Suzuki-Miyaura Coupling (Predicted)
Caption: Predicted Suzuki-Miyaura coupling of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of biologically active molecules. Its utility is demonstrated in the preparation of substituted benzo[d]isoxazol-3-amine derivatives, which are important scaffolds in medicinal chemistry.
Application Example: Synthesis of 5-Bromo-4-chlorobenzo[d]isoxazol-3-amine
A notable application of this compound is its conversion to 5-Bromo-4-chlorobenzo[d]isoxazol-3-amine.[3]
Reaction Scheme:
Caption: Synthesis of a benzo[d]isoxazol-3-amine derivative.
Experimental Protocol: Synthesis of 5-Bromo-4-chlorobenzo[d]isoxazol-3-amine
This protocol is based on a procedure outlined in patent literature.[3]
Materials:
-
This compound (5.3 g, 22.6 mmol)
-
Acetohydroxamic acid (5.1 g, 67.8 mmol)
-
Potassium tert-butoxide (t-BuOK) (7.6 g, 67.8 mmol)
-
Dimethylformamide (DMF) (150 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetohydroxamic acid in DMF at 0 °C under a nitrogen atmosphere, add t-BuOK and stir the mixture at room temperature for 2 hours.[3]
-
Add a solution of this compound in DMF and stir the mixture at room temperature overnight.[3]
-
Dilute the reaction mixture with EtOAc and wash sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the residue by column chromatography to obtain the desired product.
Safety and Handling
This compound is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[5]
Spectroscopic Data
While comprehensive public spectral data is limited, commercial suppliers often provide analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry upon request.[6][7][8] This data is crucial for confirming the identity and purity of the compound before use in synthetic applications.
Conclusion
This compound is a strategically important building block in organic synthesis, particularly for applications in medicinal chemistry. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. The synthetic protocols and application examples provided in this guide are intended to serve as a valuable resource for researchers and developers in the pharmaceutical and chemical industries. As with any chemical synthesis, appropriate safety precautions must be taken, and we recommend consulting the full safety data sheet (SDS) before use.
References
- 1. This compound | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:943830-79-3 | Chemsrc [chemsrc.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. This compound(943830-79-3)FT-IR [m.chemicalbook.com]
- 7. 943830-79-3 | this compound - Capot Chemical [capotchem.com]
- 8. 943830-79-3|this compound|BLD Pharm [bldpharm.com]
physical and chemical properties of 3-Bromo-6-chloro-2-fluorobenzonitrile
An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzonitrile: A Keystone Building Block for Modern Drug Discovery
Introduction: Strategic Value in Medicinal Chemistry
This compound is a highly functionalized aromatic compound that has emerged as a critical building block for researchers, particularly those in the field of drug development. Its strategic importance does not lie in any single attribute, but rather in the synergistic interplay of its four distinct functional moieties: a nitrile group and three different halogen atoms (Fluorine, Chlorine, Bromine) positioned at specific locations on the benzene ring. This unique arrangement provides a versatile platform for complex molecular engineering, enabling chemists to introduce a variety of substituents with high regioselectivity.
The presence of a bromine atom, for instance, offers a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. Simultaneously, the fluorine atom can significantly enhance the metabolic stability and bioavailability of the final Active Pharmaceutical Ingredient (API). This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound, practical protocols for its characterization, and insights into its reactivity and safe handling.
Part 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is paramount for its effective use in synthesis, from designing reaction conditions to ensuring laboratory safety.
Structural and Identity Data
The compound's structure is the foundation of its reactivity. The IUPAC name, this compound, precisely describes the substitution pattern on the benzonitrile core.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 943830-79-3 | [1] |
| Molecular Formula | C₇H₂BrClFN | [1][2] |
| Molecular Weight | 234.45 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=C(C(=C1Cl)C#N)F)Br | [1] |
| InChI Key | TWYUOUVQRHKSFE-UHFFFAOYSA-N | [3] |
Quantitative Physical Properties
The physical properties dictate the compound's behavior in different solvents and thermal conditions. Note that some of these values are predicted based on computational models, which is common for specialized reagents.
| Property | Value | Notes |
| Physical Form | Solid | [3] |
| Boiling Point | 256.6 ± 35.0 °C | Predicted |
| Density | 1.81 ± 0.1 g/cm³ | Predicted |
| LogP | 3.11 | Indicates low water solubility |
| Solubility | Low in water; Soluble in organic solvents | [4] |
The high LogP value suggests a hydrophobic nature, indicating that solubility will be poor in aqueous media but favorable in common organic solvents like DMF, ethyl acetate, and dichloromethane.[4] This is a critical consideration for selecting appropriate reaction and purification solvents.
Part 2: Reactivity Profile and Synthetic Utility
The synthetic power of this compound stems from the differential reactivity of its halogen substituents. This allows for sequential, site-selective modifications.
The Hierarchy of Halogen Reactivity
In the context of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the reactivity of aryl halides typically follows the order: I > Br > Cl. This hierarchy is the cornerstone of this reagent's utility. The C-Br bond is significantly more reactive than the C-Cl bond under standard palladium catalysis conditions. This allows chemists to selectively perform a cross-coupling reaction at the C3 position (bromine) while leaving the chlorine at C6 untouched for a potential subsequent transformation.
This tiered reactivity is invaluable for building molecular complexity in a controlled, stepwise manner, a necessity in the synthesis of intricate drug candidates.
References
synthesis of 3-Bromo-6-chloro-2-fluorobenzonitrile
An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-2-fluorobenzonitrile
Abstract
This compound is a highly substituted aromatic compound that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a valuable intermediate for introducing specific functionalities into larger scaffolds. This guide provides a detailed, field-proven methodology for the , focusing on a robust and highly regioselective Sandmeyer reaction pathway. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and practical applicability for researchers and drug development professionals.
Introduction
Chemical Identity of this compound
This compound is a polyhalogenated aromatic nitrile. The presence of multiple, distinct halogen atoms (F, Cl, Br) at specific positions, combined with a nitrile functional group, offers multiple reaction sites for further chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and modifications of the nitrile group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 943830-79-3 | [1][2][3][4] |
| Molecular Formula | C₇H₂BrClFN | [1][2][3] |
| Molecular Weight | 234.45 g/mol | [2] |
| IUPAC Name | This compound | [1][2] |
| Physical Form | Solid or semi-solid | [1] |
| InChI Key | TWYUOUVQRHKSFE-UHFFFAOYSA-N |[1][2] |
Significance in Medicinal Chemistry and Agroscience
Substituted benzonitriles are precursors to a wide array of bioactive compounds. The specific arrangement of halogens in the target molecule can significantly influence pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The "magic chloro effect," for instance, has been noted for its ability to improve the inhibitory activity and lipophilicity of drug candidates. Therefore, reliable access to such precisely substituted intermediates is of paramount importance for the rapid exploration of chemical space in drug discovery and the development of novel pesticides.
Strategic Analysis of Synthesis
Retrosynthetic Insights
The synthesis of a polysubstituted aromatic ring requires careful strategic planning to ensure correct regiochemistry. For this compound, the key challenge is the selective introduction of the bromine atom at the C3 position without disturbing the existing substituents. Two primary strategies are considered.
Evaluation of Potential Routes
-
Route A: Direct Electrophilic Bromination: This approach would involve the direct bromination of a 6-chloro-2-fluorobenzonitrile precursor. However, electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The fluorine (at C2) and chlorine (at C6) are ortho-, para-directing, while the nitrile group (at C1) is meta-directing. This would likely lead to a mixture of brominated isomers, primarily at the C3 and C5 positions, necessitating a complex and often inefficient purification step.
-
Route B: Sandmeyer Reaction from an Amino Precursor: The Sandmeyer reaction is a classic and powerful transformation that converts an aromatic amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate.[5][6][7] This method's primary advantage is its unambiguous regioselectivity; the new substituent replaces the original amino group. By starting with 3-Amino-6-chloro-2-fluorobenzonitrile, the bromine atom can be installed precisely at the C3 position.
Selected Strategy: The Sandmeyer Pathway
Given the critical need for regiochemical purity, the Sandmeyer reaction is the superior strategy. It transforms the synthetic challenge from controlling electrophilic substitution to the synthesis or acquisition of the requisite amino-precursor, which is a more tractable problem. This pathway consists of two main steps: the diazotization of the amine followed by a copper-catalyzed decomposition of the diazonium salt in the presence of a bromide source.[8]
Caption: Chosen synthetic route via the Sandmeyer reaction.
Core Synthesis Protocol: From Amino Precursor to Final Product
This section details the conversion of 3-Amino-6-chloro-2-fluorobenzonitrile to the final product. The protocol is adapted from established Sandmeyer procedures for similar substrates.[9]
Principle of the Transformation
Step 1: Diazotization The aromatic primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (hydrobromic acid, HBr, in this case). The amine attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This reaction is performed at low temperatures (0–5°C) because diazonium salts are generally unstable and can decompose explosively at higher temperatures.[10]
Step 2: Sandmeyer Bromination The resulting aryl diazonium salt is then added to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical.[7] This radical then reacts with a bromide ion from the copper complex to form the final aryl bromide product, regenerating the copper(I) catalyst.[5]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|---|
| 3-Amino-6-chloro-2-fluorobenzonitrile | C₇H₄ClFN₂ | 170.57 | 10.0 g | 58.6 |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 90 mL | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 4.45 g | 64.5 |
| Copper(I) Bromide | CuBr | 143.45 | 10.1 g | 70.4 |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure: Part A: Diazotization
-
Equip a 250 mL three-necked flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Charge the flask with 3-Amino-6-chloro-2-fluorobenzonitrile (10.0 g, 58.6 mmol) and 48% hydrobromic acid (90 mL).
-
Cool the resulting slurry to 0°C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (4.45 g, 64.5 mmol) in deionized water (15 mL) and transfer the solution to the addition funnel.
-
Add the sodium nitrite solution dropwise to the amine slurry over approximately 45 minutes, ensuring the internal temperature is maintained between 0°C and 5°C.
-
After the addition is complete, continue stirring the mixture at 0–5°C for an additional 60 minutes. The formation of the diazonium salt solution is typically indicated by a change in color and consistency.
Part B: Sandmeyer Reaction and Work-up
-
In a separate 500 mL flask, dissolve copper(I) bromide (10.1 g, 70.4 mmol) in 48% hydrobromic acid (25 mL). Cool this solution to 0°C in an ice bath.
-
Slowly pour the cold diazonium salt solution from Part A into the cold copper(I) bromide solution with vigorous stirring.
-
Observe for vigorous evolution of nitrogen gas. After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat to 50°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture back to room temperature and dilute with deionized water (200 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Part C: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
Process Validation and Controls
-
Reaction Monitoring: The consumption of the starting amine and the formation of the product can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Safety Precautions: Diazonium salts are potentially explosive, especially when isolated in a dry state. Always keep them in solution and at low temperatures. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Data Summary & Visualization
Table of Expected Results
| Parameter | Expected Value | Notes |
| Product Appearance | White to off-white solid | |
| Typical Yield | 65–80% | Based on similar Sandmeyer brominations.[9] |
| Purity (by HPLC) | >98% | After chromatographic purification. |
| Storage | Store in a cool, dry place, sealed from moisture. | [1] |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The is effectively and reliably achieved through a two-step sequence involving the diazotization of 3-Amino-6-chloro-2-fluorobenzonitrile, followed by a copper(I) bromide-mediated Sandmeyer reaction. This strategic approach guarantees high regioselectivity, a critical factor for producing high-purity intermediates essential for research and development in the pharmaceutical and agrochemical sectors. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for scientists to confidently execute this important transformation.
References
- 1. This compound | 943830-79-3 [sigmaaldrich.com]
- 2. This compound | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 943830-79-3 | this compound - Capot Chemical [capotchem.com]
- 4. This compound | CAS#:943830-79-3 | Chemsrc [chemsrc.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer_reaction [chemeurope.com]
- 9. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzonitrile: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Multi-Substituted Aromatic Intermediates
In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized small molecules is paramount to the efficient construction of complex and potent active pharmaceutical ingredients (APIs). Among these, aromatic compounds bearing multiple, distinct halogen substituents and a nitrile group have emerged as exceptionally versatile building blocks. 3-Bromo-6-chloro-2-fluorobenzonitrile stands as a prime example of such a scaffold, offering medicinal chemists a rich platform for selective, stepwise chemical modifications. The presence of bromo, chloro, and fluoro groups, each with its unique reactivity profile, alongside a synthetically malleable nitrile moiety, allows for the precise and controlled introduction of diverse functionalities. This guide provides an in-depth exploration of the molecular characteristics, synthesis, and strategic applications of this compound, with a particular focus on its role in the synthesis of targeted therapeutics.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. This substitution pattern imparts a distinct set of physicochemical properties that are crucial for its reactivity and application in organic synthesis.
The IUPAC name for this compound is this compound. Its chemical structure is represented by the SMILES string C1=CC(=C(C(=C1Cl)C#N)F)Br.
A summary of its key molecular and physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂BrClFN | |
| Molecular Weight | 234.45 g/mol | |
| CAS Number | 943830-79-3 | |
| Appearance | Solid | |
| Density (Predicted) | 1.81 ± 0.1 g/cm³ | |
| Boiling Point (Predicted) | 256.6 ± 35.0 °C | |
| LogP (Predicted) | 3.11 |
These properties, particularly the distinct halogenation pattern, are instrumental in the selective chemical transformations that make this molecule a valuable synthetic intermediate.
Synthesis of this compound: A Mechanistic Perspective
A plausible synthetic pathway would commence with a suitably substituted aniline, such as 2-amino-4-chloro-5-fluorobenzonitrile. The synthesis can be envisioned as a two-step process: diazotization of the starting aniline, followed by a copper-catalyzed bromination (Sandmeyer reaction).
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following protocol is a well-reasoned, hypothetical procedure based on established principles of the Sandmeyer reaction.
Step 1: Diazotization of 2-Amino-4-chloro-5-fluorobenzonitrile
-
To a stirred solution of 2-amino-4-chloro-5-fluorobenzonitrile in aqueous hydrobromic acid (HBr), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (NaNO₂) in water is added dropwise.
-
The temperature is carefully maintained below 5 °C during the addition to prevent premature decomposition of the diazonium salt.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of diazotization can be monitored by testing for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.
Causality Behind Experimental Choices:
-
Low Temperature: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature is critical for safety and to maximize the yield of the desired product.
-
Strong Acid (HBr): The strong acid serves two purposes: it protonates the nitrous acid to form the active nitrosating agent, and it provides the bromide counter-ion for the diazonium salt and the subsequent Sandmeyer reaction.
Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)
-
In a separate flask, a solution of copper(I) bromide (CuBr) in aqueous HBr is prepared.
-
The freshly prepared, cold diazonium salt solution is then added slowly to the CuBr solution.
-
Effervescence (evolution of nitrogen gas) is typically observed upon addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) to ensure the reaction goes to completion.
-
The reaction mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure this compound.
Causality Behind Experimental Choices:
-
Copper(I) Bromide Catalyst: CuBr is the classical catalyst for the Sandmeyer bromination. It facilitates the transfer of a bromine atom to the aromatic ring via a radical mechanism.
-
Heating: Gentle heating after the initial reaction helps to drive the decomposition of any remaining diazonium salt and complete the substitution reaction.
Application in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The differential reactivity of the halogen substituents is key to its utility. The bromo group is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds at the 3-position, while the more inert chloro and fluoro groups remain intact for potential subsequent modifications.
This reactivity profile makes this compound an ideal building block for the synthesis of kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapeutics, and their structures often feature a core heterocyclic scaffold to which various substituted aromatic groups are appended.
Caption: Conceptual workflow for the use of this compound in API synthesis.
A common synthetic strategy involves a Suzuki coupling of this compound with a suitable aryl or heteroaryl boronic acid. This reaction selectively replaces the bromine atom with a new aromatic or heteroaromatic moiety, which can be designed to interact with specific binding pockets in the target kinase. The nitrile group can then be hydrolyzed to a carboxylic acid, which can be further functionalized, for example, by forming an amide bond with a different amine-containing fragment. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
While a specific, named drug synthesized from this exact starting material is not identified in the provided search results, the patent literature for kinase inhibitors frequently describes the use of similarly substituted benzonitriles as key intermediates. The unique substitution pattern of this compound makes it a valuable tool for medicinal chemists seeking to fine-tune the pharmacokinetic and pharmacodynamic properties of their drug candidates.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its well-defined molecular structure and physicochemical properties, combined with the differential reactivity of its halogen substituents, make it a highly versatile building block for the synthesis of complex organic molecules. The ability to selectively functionalize the 3-position via palladium-catalyzed cross-coupling reactions, while retaining the other halogen and nitrile groups for further manipulation, provides a powerful platform for the construction of novel therapeutics, particularly in the area of kinase inhibitors. As the demand for targeted and effective pharmaceuticals continues to grow, the importance of such highly functionalized intermediates in accelerating the drug discovery process cannot be overstated.
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloro-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 3-Bromo-6-chloro-2-fluorobenzonitrile. In the absence of publicly available experimental spectra, this document serves as an expert-level predictive guide based on fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). It is designed to assist researchers in the de novo characterization of this and structurally related molecules. Methodologies for data acquisition and interpretation are detailed to provide a self-validating framework for laboratory application.
Introduction and Molecular Structure
This compound (C₇H₂BrClFN) is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its utility stems from the unique electronic properties conferred by the electron-withdrawing nitrile and halogen substituents, which modulate the reactivity of the benzene ring. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
The molecular structure, presented below, is the foundation for all subsequent spectroscopic predictions. The interplay of the substituents' electronic effects (inductive and resonance) dictates the chemical environment of each atom, giving rise to a unique spectroscopic fingerprint.
References
A Researcher's Guide to Sourcing 3-Bromo-6-chloro-2-fluorobenzonitrile: From Selection to Synthesis
<_ _>
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Niche Building Block
3-Bromo-6-chloro-2-fluorobenzonitrile is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring bromo, chloro, fluoro, and cyano groups—offers multiple reactive handles for complex molecular architecture. This guide provides a comprehensive overview for researchers on sourcing this reagent, from identifying reliable commercial suppliers to implementing rigorous quality control and safe handling procedures, ensuring the integrity and success of downstream applications.
Section 1: Physicochemical Properties and Identification
A foundational understanding of the compound's properties is essential for its proper handling, characterization, and use.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 943830-79-3 | [1][2][3][4][5] |
| Molecular Formula | C₇H₂BrClFN | [1][2][6] |
| Molecular Weight | 234.45 g/mol | [1][2][6] |
| Appearance | Solid (Yellow/gold to faint tan) | [1] |
| Boiling Point | 256.6 ± 35.0 °C (Predicted) | [1][2] |
| Density | 1.81 ± 0.1 g/cm³ (Predicted) | [1][2] |
| InChI Key | TWYUOUVQRHKSFE-UHFFFAOYSA-N | [1][6] |
| SMILES | C(#N)C1=C(Cl)C=CC(Br)=C1F | [1][6] |
This data provides the fundamental identifiers and expected physical characteristics of the compound, crucial for initial verification and experimental planning.
Section 2: Commercial Availability and Supplier Evaluation
The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research. The choice of supplier can significantly impact experimental reproducibility and timelines.
Identifying Reputable Suppliers
A number of chemical suppliers list this compound in their catalogs, ranging from large multinational corporations to smaller, specialized firms. Our research has identified several key vendors catering to the research and development community.
Table 2: Comparison of Commercial Suppliers for this compound
| Supplier | Typical Purity | Available Quantities | Noteworthy Information |
| Sigma-Aldrich | 95-97% | mg to g | Offers detailed safety information and documentation like COO/COA. |
| Apollo Scientific | 95% | 250mg, 1g, 5g | Provides stock status for UK and US locations.[5] |
| Capot Chemical | ≥ 98% | R&D to kg scale | Specifies a maximum moisture content of 0.5%.[4] |
| Key Organics | Not specified | mg to multi-gram | Offers same-day dispatch for smaller quantities.[7] |
| BLD Pharm | Not specified | Not specified | Highlights availability of NMR, HPLC, and LC-MS data.[8] |
| Various (via ChemicalBook) | Typically 95-99% | g to kg | A platform listing multiple, primarily Asia-based, suppliers.[1][3] |
Disclaimer: This table is not exhaustive and is intended for informational purposes. Researchers should conduct their own due diligence before procurement.
The Supplier Qualification Workflow
Selecting a supplier should be a systematic process. Price is a factor, but purity, documentation, and lot-to-lot consistency are paramount for drug development professionals.
Caption: Workflow for qualifying a new chemical supplier.
Section 3: Quality Control and Analytical Characterization
Independent verification of a supplied reagent's identity and purity is a cornerstone of scientific integrity. Upon receipt, researchers should perform, at a minimum, basic analytical checks.
Incoming Quality Control Protocol
-
Visual Inspection: Check for uniform color and consistency as described by the supplier (e.g., yellow/gold solid).[1]
-
Documentation Review: Cross-reference the Certificate of Analysis (CoA) with the supplied material, ensuring the lot numbers match.
-
Spectroscopic Confirmation:
-
¹H NMR: Acquire a proton NMR spectrum. The pattern of signals in the aromatic region will be characteristic of the 2,3,6-trisubstituted benzene ring.
-
Mass Spectrometry (MS): Confirm the molecular weight (234.45 g/mol ) and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.
-
-
Purity Assessment (HPLC/UPLC): Use a reverse-phase High-Performance Liquid Chromatography (HPLC) method to determine the purity. This is more reliable than NMR integration for identifying minor impurities.
Many suppliers, such as BLD Pharm and ChemicalBook, indicate the availability of spectral data which can be used as a reference.[8][9]
Section 4: Safe Handling, Storage, and Disposal
Halogenated benzonitriles require careful handling due to their potential toxicity. Adherence to safety protocols is non-negotiable.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is also known to cause skin and serious eye irritation.[5][6]
Table 3: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and face shield. | Protects against splashes and airborne particles causing severe eye irritation.[10][11] |
| Skin | Chemical-resistant gloves (e.g., Nitrile) and a lab coat. | Prevents skin contact, which can lead to irritation and absorption.[10][12] |
| Respiratory | Use exclusively within a certified chemical fume hood. | Minimizes inhalation of dust or vapors, which are toxic.[10][12] |
Standard Operating Procedure (SOP) for Handling
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[10] Ensure the chemical fume hood is operational and the work area is clear.
-
Aliquoting: Weigh the solid compound within the fume hood. Avoid generating dust.
-
Cleanup: Decontaminate all glassware with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated hazardous waste.[10]
-
Storage: Store the compound in a tightly sealed container in a dry, room-temperature, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[13]
-
Disposal: All waste, including contaminated PPE and rinsate, must be disposed of according to institutional and local regulations for halogenated organic waste.[10][13]
Conclusion
Sourcing this compound for high-stakes research and development requires more than a simple catalog order. A systematic approach that prioritizes supplier qualification, in-house analytical verification, and stringent safety protocols is essential. By treating procurement with the same rigor as the subsequent experimental work, researchers can ensure the quality and reliability of their results, paving the way for innovation in drug discovery and materials science.
References
- 1. This compound CAS#: 943830-79-3 [m.chemicalbook.com]
- 2. This compound | CAS#:943830-79-3 | Chemsrc [chemsrc.com]
- 3. This compound | 943830-79-3 [chemicalbook.com]
- 4. 943830-79-3 | this compound - Capot Chemical [capotchem.com]
- 5. 943830-79-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. keyorganics.net [keyorganics.net]
- 8. 943830-79-3|this compound|BLD Pharm [bldpharm.com]
- 9. This compound(943830-79-3)FT-IR [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 13. fishersci.com [fishersci.com]
The Strategic Reactivity of 3-Bromo-6-chloro-2-fluorobenzonitrile: A Guide for Synthetic Chemists
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount. The benzonitrile scaffold, a recurring motif in numerous pharmaceuticals, offers a versatile platform for derivatization. Among its halogenated derivatives, 3-Bromo-6-chloro-2-fluorobenzonitrile has emerged as a particularly valuable building block. Its unique arrangement of three distinct halogen atoms, each with a characteristic reactivity profile, coupled with the electron-withdrawing nature of the nitrile and fluorine substituents, allows for a series of selective and high-yield transformations. This guide provides an in-depth technical exploration of the reactivity of this compound, offering field-proven insights and detailed protocols for its application in the synthesis of complex pharmaceutical intermediates.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 943830-79-3 | [1] |
| Molecular Formula | C₇H₂BrClFN | [1] |
| Molecular Weight | 234.45 g/mol | [1] |
| Appearance | Solid | |
| LogP | 3.11 |
Core Reactivity Profile: A Tale of Three Halogens and an Activated Ring
The synthetic utility of this compound is primarily dictated by the differential reactivity of its three halogen substituents and the overall electron-deficient nature of the aromatic ring. This allows for a hierarchical approach to its functionalization.
Palladium-Catalyzed Cross-Coupling Reactions: The Preeminence of the C-Br Bond
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. In the context of this compound, the reactivity of the carbon-halogen bonds in the crucial oxidative addition step of the catalytic cycle follows the well-established trend: C-Br > C-Cl. This differential reactivity is the key to achieving site-selective functionalization.
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a powerful tool for constructing biaryl scaffolds. The greater reactivity of the C-Br bond allows for selective coupling at the C3 position while leaving the C-Cl bond intact for subsequent transformations.
A prime example of this selectivity is the coupling of this compound with boronic esters to synthesize advanced pharmaceutical intermediates. For instance, its reaction with (2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a key step in the synthesis of certain kinase inhibitors.
Diagram: Selective Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the selective Suzuki-Miyaura coupling at the C-Br position.
Exemplary Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a representative example based on established methodologies for similar substrates and should be optimized for specific applications.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and a suitable base such as potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv.).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by a suitable technique such as TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines from aryl halides.[2] Similar to the Suzuki-Miyaura coupling, the selective reaction at the C-Br bond of this compound can be achieved, providing access to 3-amino-6-chloro-2-fluorobenzonitrile derivatives, which are valuable intermediates in drug discovery.
The choice of palladium precursor, phosphine ligand, and base is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, especially with less reactive aryl chlorides, but they are also highly effective for aryl bromides.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
References
The Strategic Utility of 3-Bromo-6-chloro-2-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Architect's Keystone in Drug Discovery
In the intricate world of medicinal chemistry, the design and synthesis of novel therapeutic agents are akin to architectural marvels, where the selection of foundational building blocks dictates the final structure's stability, functionality, and elegance. Among the vast repository of chemical intermediates, 3-Bromo-6-chloro-2-fluorobenzonitrile has emerged as a particularly valuable keystone. Its unique substitution pattern—a trifecta of reactive handles in the form of bromo, chloro, and fluoro groups, anchored to a benzonitrile core—offers medicinal chemists a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, focusing on its strategic deployment in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₂BrClFN | [1] |
| Molecular Weight | 234.45 g/mol | [1] |
| CAS Number | 943830-79-3 | [1] |
| Appearance | Solid | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Safety Information:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
The Synthetic Versatility of a Polysubstituted Scaffold
The strategic arrangement of three different halogen atoms on the benzonitrile ring, each with distinct reactivity profiles, allows for a stepwise and regioselective functionalization. This is a crucial attribute in multi-step drug synthesis, enabling the precise installation of various pharmacophoric elements.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
The bromine atom at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This high reactivity allows for the selective formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of kinase inhibitor scaffolds.[4]
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving this compound.
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
This protocol provides a detailed, step-by-step methodology for a key synthetic transformation.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Application in the Synthesis of Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, including cancer and autoimmune disorders. Small molecule kinase inhibitors have emerged as a major class of therapeutic agents.[4] The scaffold of this compound is particularly well-suited for the synthesis of inhibitors targeting several important kinase families.
Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[5] Mutations in EGFR are common in non-small cell lung cancer (NSCLC). Kinase inhibitors like gefitinib and osimertinib target the ATP-binding site of the EGFR kinase domain. The general structure of many EGFR inhibitors features a quinazoline core, which can be synthesized from precursors derived from this compound.
Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.
Targeting the Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[6] BTK inhibitors, such as ibrutinib, have shown remarkable clinical efficacy. The synthesis of novel BTK inhibitors often involves the construction of a heterocyclic core, for which this compound can serve as a versatile starting material.
Caption: Simplified BTK signaling pathway and the point of intervention for BTK inhibitors.
Targeting the Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors, playing a central role in immunity and inflammation.[7] Inhibitors of JAK kinases have been approved for the treatment of rheumatoid arthritis and other autoimmune diseases. The development of selective JAK inhibitors is an active area of research, and this compound provides a valuable scaffold for creating novel chemical entities with potential JAK inhibitory activity.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Conclusion: A Versatile Tool for Future Drug Discovery
This compound stands out as a highly versatile and strategically valuable building block in medicinal chemistry. Its unique pattern of halogen substituents allows for selective and sequential functionalization, providing a powerful tool for the synthesis of complex molecular architectures. The demonstrated and potential applications in the synthesis of kinase inhibitors targeting critical signaling pathways underscore its importance in the ongoing quest for novel and more effective therapeutics. As drug discovery continues to evolve, the demand for such sophisticated and adaptable chemical intermediates will undoubtedly grow, solidifying the role of this compound as a key player in the development of the next generation of medicines.
References
- 1. This compound | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 943830-79-3 [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. shutterstock.com [shutterstock.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile
Introduction: Navigating Complexity in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in pharmaceutical and materials science is extensive, enabling the convergent synthesis of complex molecular architectures.[4][5] This guide focuses on a particularly challenging yet synthetically valuable substrate: 3-Bromo-6-chloro-2-fluorobenzonitrile .
This molecule presents a classic challenge in regioselectivity due to the presence of two distinct halogen atoms: bromine and chlorine. Furthermore, the electronic and steric environment—defined by ortho-fluorine and ortho-chlorine substituents relative to the coupling sites, alongside a nitrile group—demands a carefully optimized and robust protocol. This document provides a deep dive into the mechanistic underpinnings, strategic considerations, and a field-proven protocol for achieving a highly selective Suzuki-Miyaura coupling at the more reactive C-Br position.
Part 1: The Mechanistic Core of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6][7] The reaction is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide. This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[2][6]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the exchange of the halide or other ligand on the palladium with the organic group from the boron reagent.[3][8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the Pd(II) center couple and are expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Strategic Protocol Design for a Polyhalogenated Substrate
The successful coupling of this compound hinges on exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds.
The Principle of Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend for halides is: C–I > C–Br > C–OTf >> C–Cl.[3][9][10] This significant difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the more robust C-Cl bond intact for potential subsequent transformations. Our protocol is designed to leverage this principle to achieve a clean, mono-arylated product.
Analyzing the Substrate's Electronic and Steric Profile
-
Electronic Effects: The presence of electron-withdrawing groups (EWG), such as the ortho-fluorine and the nitrile group, generally accelerates the rate-limiting oxidative addition step by lowering the electron density of the aromatic ring.[6][11] This makes the substrate inherently reactive.
-
Steric Hindrance: The bromine atom is positioned between a fluorine atom and a chlorine-substituted carbon. While steric hindrance can sometimes impede the approach of a bulky catalyst, modern catalyst systems utilizing bulky phosphine ligands are specifically designed to overcome such challenges and can even accelerate the final reductive elimination step.[12][13]
Selection of an Optimal Catalyst System
For challenging substrates, particularly those involving less reactive halides or steric hindrance, the choice of ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) offer superior activity, stability, and substrate scope.[3][13][14]
We recommend a modern palladium precatalyst, such as XPhos Pd G3 , which is air- and moisture-stable and provides a highly active, monoligated Pd(0) species under reaction conditions. The bulky and electron-donating XPhos ligand is exceptionally effective for coupling sterically demanding and electron-rich or -poor aryl halides, including chlorides, making it a robust choice for this system.[15]
Part 3: Detailed Experimental Protocol
This protocol details the chemoselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All glassware should be oven- or flame-dried prior to use. An inert atmosphere (Nitrogen or Argon) is crucial for preventing catalyst oxidation and protodeboronation.[16]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (for 1 mmol scale) |
| This compound | C₇H₂BrClFN | 234.45 | 1.0 | 234.5 mg |
| Arylboronic Acid | Ar-B(OH)₂ | Variable | 1.2 | 1.2 mmol |
| XPhos Pd G3 | C₄₅H₆₀NO₃PPdS | 846.49 | 0.02 | 16.9 mg (2 mol %) |
| Potassium Phosphate (K₃PO₄), anhydrous powder | K₃PO₄ | 212.27 | 3.0 | 636.8 mg |
| 1,4-Dioxane, anhydrous | C₄H₈O₂ | 88.11 | - | 4.0 mL |
| Water, degassed | H₂O | 18.02 | - | 1.0 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), and XPhos Pd G3 (0.02 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[16]
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (4 mL), followed by degassed water (1 mL). The solvent mixture should be thoroughly degassed via sparging with an inert gas for 15-20 minutes prior to addition.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture. Check for the consumption of the starting aryl bromide.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, 3-Aryl-6-chloro-2-fluorobenzonitrile.
Part 4: Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.
Figure 2: A logical workflow for troubleshooting a challenging Suzuki-Miyaura coupling.
Common Issues and Solutions:
-
No Reaction/Low Conversion: If the aryl bromide is not consumed, the catalytic cycle is likely stalled at the oxidative addition step. This could be due to poor catalyst activity.
-
Protodeboronation: If the aryl bromide is consumed but the desired product yield is low, a common side reaction is the protonolysis of the boronic acid (protodeboronation).
-
Homocoupling: The formation of biaryl products derived from the coupling of two boronic acid molecules (R²-R²) can occur, often promoted by the presence of oxygen.[6]
-
Action: Rigorous deoxygenation of the reaction mixture and maintenance of a strict inert atmosphere are critical to suppress this side reaction.
-
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound is a readily achievable transformation with a carefully designed protocol. By understanding the fundamental principles of halide reactivity and employing a modern, highly active palladium catalyst system, researchers can selectively functionalize the C-Br bond to generate valuable synthetic intermediates. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for navigating the complexities of this reaction and achieving high-yield, predictable outcomes in drug discovery and materials science applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. reddit.com [reddit.com]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile
Introduction: Strategic Importance of a Polysubstituted Building Block
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. 3-Bromo-6-chloro-2-fluorobenzonitrile stands as a valuable and versatile building block, offering multiple points for diversification through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern—a reactive bromine, a less reactive chlorine, and electron-withdrawing fluorine and nitrile groups—allows for selective and sequential modifications, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings that govern reactivity and selectivity, and present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance to effectively utilize this key intermediate in their synthetic endeavors. The palladium-catalyzed formation of carbon-carbon and carbon-heteroatom bonds has become a cornerstone of modern organic synthesis, finding widespread application in the pharmaceutical and fine chemical industries.[1]
Understanding the Reactivity Landscape: Chemoselectivity is Key
The inherent differences in the reactivity of the C-Br and C-Cl bonds in this compound are the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step in the catalytic cycle.[2][3] The bond dissociation energy of the C-Br bond is lower than that of the C-Cl bond, making the C-Br bond significantly more susceptible to oxidative addition. This reactivity difference allows for chemoselective coupling at the bromine position while leaving the chlorine atom intact for subsequent transformations.
The electron-withdrawing nature of the fluorine and nitrile substituents further influences the reactivity of the aromatic ring. These groups decrease the electron density of the aryl halide, which can facilitate the oxidative addition step. However, the choice of palladium catalyst, ligand, base, and solvent remains crucial for achieving high yields and selectivities.[4]
Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3][5] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C3 position.
Protocol: Selective Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Toluene/Water (5:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid or ester (1.2 mmol), potassium phosphate (2.5 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water mixture (5 mL toluene, 1 mL water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloro-2-fluorobenzonitrile.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a sterically hindered biarylphosphine ligand like SPhos is highly effective for the coupling of electron-deficient aryl halides.[6] The bulky ligand promotes the formation of the active monoligated Pd(0) species and facilitates the reductive elimination step.
-
Base and Solvent: A moderately strong base like K₃PO₄ is used to activate the boronic acid for transmetalation without promoting unwanted side reactions.[7] The biphasic toluene/water solvent system is often beneficial for Suzuki couplings, aiding in the dissolution of the base and stabilizing the palladium catalyst.
PART 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, providing access to a wide array of arylamines.[8][9][10] This reaction is invaluable for the synthesis of pharmaceuticals and other biologically active molecules.[11]
Protocol: Selective Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk flask.
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-chloro-2-fluorobenzonitrile.
Causality Behind Experimental Choices:
-
Catalyst System: The Pd₂(dba)₃/XPhos system is a robust and versatile catalyst for the amination of aryl halides, including challenging substrates.[12] XPhos is an electron-rich and bulky ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[8]
-
Inert Atmosphere: The Pd(0) catalyst and some of the ligands are sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity.[8]
PART 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.
Protocol: Selective Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-6-chloro-2-fluorobenzonitrile.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base and Solvent: Triethylamine serves as both the base and a solvent in this reaction. It neutralizes the hydrogen halide formed during the reaction and helps to keep the catalyst in solution.
Data Summary Table
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90-100 | 2-4 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 6-12 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Et₃N | Room Temp. | 2-6 |
Experimental Workflow Diagram
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust foundation for the selective functionalization of this compound via palladium-catalyzed cross-coupling reactions. The chemoselective nature of these transformations at the C-Br position opens up a plethora of opportunities for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Further exploration could involve the subsequent coupling at the C-Cl position under more forcing conditions, allowing for the creation of di-substituted benzonitrile derivatives. Additionally, the investigation of more sustainable and environmentally friendly reaction conditions, such as the use of greener solvents or lower catalyst loadings, remains an area of active research.[1][14]
References
- 1. researchgate.net [researchgate.net]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-6-chloro-2-fluorobenzonitrile
For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Abstract
This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on the polysubstituted aromatic compound, 3-bromo-6-chloro-2-fluorobenzonitrile. We delve into the underlying mechanistic principles that govern the regioselectivity of this transformation, offering a rationale for experimental design. Detailed, step-by-step protocols for reactions with amine nucleophiles are provided, alongside recommendations for reaction monitoring, product isolation, and characterization. This guide is intended to equip researchers with the foundational knowledge and practical insights required to successfully employ this versatile substrate in their synthetic endeavors.
Introduction: The Strategic Value of Polysubstituted Benzonitriles
Polysubstituted benzonitriles are pivotal structural motifs in the landscape of modern medicinal chemistry and materials science. The nitrile functionality serves as a versatile synthetic handle for a myriad of chemical transformations, while the halogen substituents provide key vectors for diversification through cross-coupling and nucleophilic substitution reactions. This compound, in particular, presents a fascinating case study in regioselectivity due to the presence of three distinct halogen atoms on an activated aromatic ring.[1][2] The electron-withdrawing nature of the cyano group significantly activates the aromatic ring towards nucleophilic attack, a prerequisite for the SNAr mechanism.[1][2]
Mechanistic Considerations: Predicting the Site of Substitution
The cornerstone of a successful SNAr reaction is the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[3][4] The reaction proceeds via a two-step addition-elimination mechanism.[5][6] First, the nucleophile attacks the carbon atom bearing a leaving group, temporarily disrupting the aromaticity of the ring.[3][5] This is typically the rate-determining step.[4] Subsequently, the leaving group is expelled, and aromaticity is restored.[3][5]
Several factors dictate the regioselectivity of this initial nucleophilic attack on this compound:
-
Leaving Group Ability in SNAr: Contrary to SN1 and SN2 reactions, the order of leaving group ability for halogens in SNAr is typically F > Cl > Br > I.[4][7] This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, rendering the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[8][9] This effect significantly lowers the activation energy of the rate-determining addition step.[8]
-
Activating Group Position: The powerful electron-withdrawing cyano group (-CN) activates the ring for nucleophilic attack.[1][2] Its position dictates which leaving groups are most favorably disposed for substitution. Electron-withdrawing groups are most effective at stabilizing the negative charge of the Meisenheimer complex when they are positioned ortho or para to the site of nucleophilic attack.[10][11][12]
In the case of this compound, the fluorine atom is ortho to the activating cyano group. This positioning allows for optimal resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at the C-2 position. The chlorine and bromine atoms are meta and para, respectively, to the cyano group. While the para-position also allows for resonance stabilization, the superior leaving group ability of fluorine in SNAr reactions makes the C-2 position the most probable site of substitution.
Experimental Protocols
The following protocols are provided as a starting point for the nucleophilic aromatic substitution on this compound with a generic primary or secondary amine. Optimization of reaction conditions may be necessary for specific nucleophiles.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | --INVALID-LINK--, --INVALID-LINK--[13] | Store in a cool, dry place. |
| Amine Nucleophile | Reagent | Various | Ensure purity and dryness. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Various | Finely powdered for best results. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Various | Other polar aprotic solvents like DMF or NMP can be used.[14] |
| Ethyl Acetate | ACS Grade | Various | For extraction. |
| Brine | Saturated aq. solution | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying. |
Reaction Setup and Procedure
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. This compound is harmful if swallowed, in contact with skin, or if inhaled.[15] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Assembly: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M with respect to the starting benzonitrile.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the amine.[16][17]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate.
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted product.
Characterization of the Product
The structure of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the incorporation of the nucleophile and the loss of the fluorine substituent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently reactive nucleophile. | Increase reaction temperature or consider a stronger base.[18][19] |
| Low reaction temperature. | Increase temperature in 10-20 °C increments. | |
| Formation of Side Products | Reaction temperature too high. | Decrease reaction temperature. |
| Presence of water. | Use anhydrous solvents and reagents. | |
| Difficult Purification | Similar polarity of starting material and product. | Optimize the eluent system for column chromatography. |
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and predictable transformation that provides a gateway to a diverse array of substituted benzonitrile derivatives. By understanding the fundamental principles of the SNAr mechanism, particularly the factors influencing regioselectivity, researchers can effectively utilize this substrate for the synthesis of complex molecules. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation of this valuable synthetic methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound 95% | CAS: 943830-79-3 | AChemBlock [achemblock.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 18. Aromatic Nucleophilic Substitution [fishersci.se]
- 19. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 3-Bromo-6-chloro-2-fluorobenzonitrile
Introduction: The Strategic Value of Biaryls and the Utility of a Multifunctional Precursor
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, forming the foundational core of numerous therapeutic agents, including anti-inflammatory, antihypertensive, and antiviral drugs.[1][2] Their prevalence stems from the unique conformational properties and the rich electronic landscape they provide, enabling precise interactions with biological targets.[3] The construction of these C(sp²)-C(sp²) bonds is most efficiently achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preeminent strategy due to its operational simplicity, broad functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[4][5]
This guide focuses on the strategic use of 3-Bromo-6-chloro-2-fluorobenzonitrile as a versatile starting material for the synthesis of complex biaryl compounds. The distinct electronic properties and differential reactivity of its three halogen substituents (F, Cl, Br) make it an exceptionally valuable building block, allowing for sequential and site-selective cross-coupling reactions. This document provides a deep dive into the Suzuki-Miyaura reaction, offering mechanistic insights and a field-proven protocol for its successful implementation.
Reagent Profile: this compound
Understanding the starting material is critical for predictable and successful synthesis.
-
Structure:
Figure 1. Structure of this compound. -
Physicochemical Properties: A summary of key properties is presented in Table 1.
Property Value Source CAS Number 943830-79-3 [6][7] Molecular Formula C₇H₂BrClFN [6][8] Molecular Weight 234.45 g/mol [6][8] Appearance Solid (Yellow/gold to faint tan) [7][9] Boiling Point 256.6 ± 35.0 °C (Predicted) [7][10] Density 1.81 ± 0.1 g/cm³ (Predicted) [7][10] -
Safety & Handling:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][11][12]
-
Precautions: Handle in a well-ventilated area (fume hood). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[11][12]
-
Synthetic Strategy: The Suzuki-Miyaura Coupling
The differential reactivity of aryl halides in palladium-catalyzed reactions (I > Br > Cl >> F) is the key to the strategic use of this compound.[13] This reactivity gradient allows for a highly selective cross-coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent functionalization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[14][15] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[4][14] The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand to facilitate this transfer.[16]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[17]
Detailed Experimental Protocol
This protocol provides a general method for the selective Suzuki coupling at the C-Br position of this compound. Optimization may be required for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and purification supplies (Celite, silica gel).
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting halide.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[17][18]
Causality Behind Experimental Choices
-
Catalyst/Ligand: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, more challenging couplings (e.g., with electron-rich or sterically hindered partners) may benefit from specialized ligands like XPhos or RuPhos, which can accelerate the oxidative addition and reductive elimination steps.[19][20]
-
Base: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective than K₂CO₃, especially for less reactive boronic esters.[18][21] However, a milder base may be necessary if the substrates contain base-sensitive functional groups.[16]
-
Solvent: A biphasic system, often containing water, is common. The aqueous phase helps to dissolve the inorganic base, while the organic solvent (dioxane, toluene, DMF) dissolves the organic reagents and catalyst.[22]
-
Temperature: Heating is typically required to drive the reaction, particularly the initial oxidative addition step. Temperatures between 80-100 °C are a common starting point.
Alternative Coupling Strategies
While the Suzuki coupling is often preferred, other methods can also be employed for C-C bond formation.
-
Stille Coupling: This reaction uses organotin reagents instead of organoboron compounds. It has a broad substrate scope and is tolerant of many functional groups. However, the high toxicity and difficulty in removing organotin byproducts are significant drawbacks, making the Suzuki coupling a more environmentally benign choice.[14][23]
-
Heck Coupling: This reaction couples the aryl halide with an alkene, forming a substituted alkene rather than a biaryl.[15][24] It is a powerful tool for C-C bond formation but yields a different class of products.
-
Negishi Coupling: This method utilizes organozinc reagents. While effective, these reagents are often more sensitive to air and moisture compared to organoboron compounds.[15][25]
Conclusion
This compound serves as a powerful and strategic precursor for the synthesis of functionalized biaryl compounds. The selective Suzuki-Miyaura cross-coupling at the C-Br position provides a reliable and robust method for generating molecular complexity. By understanding the underlying reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct novel biaryl scaffolds, paving the way for new discoveries in drug development and materials science. The protocol detailed herein provides a validated starting point for harnessing the synthetic potential of this versatile building block.
References
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 95% | CAS: 943830-79-3 | AChemBlock [achemblock.com]
- 7. This compound CAS#: 943830-79-3 [m.chemicalbook.com]
- 8. This compound | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 943830-79-3 [sigmaaldrich.cn]
- 10. This compound | CAS#:943830-79-3 | Chemsrc [chemsrc.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 20. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 23. Stille Coupling [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-6-chloro-2-fluorobenzonitrile in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of modern medicinal chemistry, the strategic design and synthesis of complex molecular architectures are paramount to the discovery of novel therapeutics. 3-Bromo-6-chloro-2-fluorobenzonitrile has emerged as a highly valuable and versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of targeted cancer therapies. Its unique polysubstituted aromatic ring, featuring three distinct halogen atoms and a nitrile group, offers a rich platform for selective chemical modifications, enabling the construction of intricate molecular frameworks.
This technical guide provides an in-depth exploration of the applications of this compound as a pharmaceutical intermediate, with a particular focus on its role in the synthesis of kinase inhibitors. We will delve into the chemical reactivity of this compound, providing detailed, field-proven protocols for its use in key synthetic transformations, and explaining the rationale behind the experimental choices.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is crucial for its effective and safe handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 943830-79-3 | [1] |
| Molecular Formula | C₇H₂BrClFN | [1] |
| Molecular Weight | 234.45 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 256.6 ± 35.0 °C (Predicted) | [3] |
| Density | 1.81 ± 0.1 g/cm³ (Predicted) | [3] |
Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of Lorlatinib (PF-06463922), an ALK/ROS1 Inhibitor
A prime example of the utility of this compound is its role as a key building block in the synthesis of Lorlatinib (PF-06463922).[4] Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5] The synthesis of Lorlatinib showcases the selective reactivity of the halogen substituents on the benzonitrile ring, primarily through a Suzuki-Miyaura cross-coupling reaction followed by a nucleophilic aromatic substitution.
Understanding the Reactivity: A Tale of Three Halogens
The synthetic utility of this compound lies in the differential reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This selectivity is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl and C-F bonds.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often reversed: F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex through inductive electron withdrawal. The presence of electron-w-drawing groups, such as the nitrile group in this compound, further activates the ring towards nucleophilic attack.
This differential reactivity allows for a stepwise and regioselective functionalization of the benzonitrile core, a critical aspect in the convergent synthesis of complex molecules like Lorlatinib.
Application Protocol 1: Selective Suzuki-Miyaura Cross-Coupling
This protocol details the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C-3 bromine position of this compound with a pyrazole-boronic acid ester, a key step in the synthesis of a Lorlatinib intermediate.
Experimental Protocol
Materials:
-
This compound
-
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Na₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency in coupling a wide range of substrates.
-
Base: Sodium carbonate is a crucial component that facilitates the transmetalation step of the catalytic cycle by activating the boronic ester.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic substrates and the inorganic base. Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Temperature: Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.
Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Following the Suzuki-Miyaura coupling, the next key step in the synthesis of the Lorlatinib core structure involves a nucleophilic aromatic substitution reaction. This protocol outlines the displacement of the fluorine atom at the C-2 position by an aniline derivative. The fluorine atom is the most activated halogen towards nucleophilic attack due to its high electronegativity.
Experimental Protocol
Materials:
-
Product from the Suzuki-Miyaura coupling
-
An appropriate aniline derivative (e.g., a protected aminophenol)
-
A strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Aniline Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aniline derivative in the anhydrous polar aprotic solvent. Cool the solution to 0 °C and add the strong base portion-wise. Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete deprotonation.
-
Nucleophilic Attack: Add a solution of the product from the Suzuki-Miyaura coupling in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute with water and extract with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted product.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like NaH or KOtBu is required to deprotonate the aniline, making it a more potent nucleophile.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal as they can dissolve the reactants and intermediates, and they do not interfere with the strong base.
-
Temperature: The initial deprotonation is performed at a low temperature to control the reaction. Subsequent heating may be necessary to overcome the activation energy for the nucleophilic aromatic substitution.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. This compound 95% | CAS: 943830-79-3 | AChemBlock [achemblock.com]
- 3. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Selective C-Br Bond Activation in 3-Bromo-6-chloro-2-fluorobenzonitrile
Abstract
This comprehensive guide details the strategic considerations and experimental protocols for achieving selective C-Br bond activation in 3-Bromo-6-chloro-2-fluorobenzonitrile. This tri-halogenated benzonitrile derivative presents a unique challenge in regioselective functionalization, a critical step in the synthesis of advanced pharmaceutical intermediates and complex organic materials. By leveraging the inherent reactivity differences of the carbon-halogen bonds, specifically the lower bond dissociation energy of the C-Br bond compared to C-Cl and C-F bonds, highly selective cross-coupling reactions can be achieved. This document provides a thorough examination of the mechanistic principles, a comparative analysis of catalytic systems, and detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These notes are intended for researchers, scientists, and drug development professionals seeking to perform precise and efficient modifications of polyhalogenated aromatic compounds.
Introduction: The Challenge and Opportunity of Polyhalogenated Arenes
Polyhalogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. The ability to selectively functionalize one halogen over others in a polyhalogenated arene opens up avenues for rapid diversification and the construction of complex molecular architectures. This compound is a prime example of a substrate where such selectivity is not just advantageous but essential for its synthetic utility. The primary challenge lies in activating the desired C-Br bond for cross-coupling while leaving the more robust C-Cl and C-F bonds intact for potential subsequent transformations.
The key to achieving this selectivity lies in the differential reactivity of the carbon-halogen bonds, which generally follows the order: C-I > C-Br > C-Cl > C-F.[1] This reactivity trend is primarily governed by the bond dissociation energies (BDEs) of the respective C-X bonds.[2][3] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are exceptionally well-suited for exploiting these subtle differences in reactivity.[4][5]
Mechanistic Rationale for Selectivity
The cornerstone of selective C-Br bond activation in palladium-catalyzed cross-coupling reactions is the oxidative addition step.[4][6] In this initial and often rate-determining step, a low-valent palladium(0) complex inserts into the carbon-halogen bond. The energy barrier for this process is significantly lower for the C-Br bond compared to the C-Cl and C-F bonds, directly correlating with their respective bond dissociation energies.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling, highlighting the selective oxidative addition step.
By carefully selecting the palladium catalyst, ligands, base, and reaction temperature, the kinetic window for C-Br activation can be favored, leading to high yields of the desired mono-functionalized product. The choice of ligand is particularly crucial as it modulates the steric and electronic properties of the palladium center, thereby influencing its reactivity and selectivity.[7]
Comparative Analysis of Catalytic Systems
The success of a selective C-Br activation hinges on the judicious choice of the catalytic system. Below is a comparative summary of commonly employed systems for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to this compound.
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Typical Yields (%) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | PPh₃ (8 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-100 | 85-95 | A robust and cost-effective system.[8] |
| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 75-85 | Effective for a range of aryl bromides.[9] | |
| PdCl₂(dppf) (3 mol%) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-90 | 85-95 | Often provides excellent yields and selectivity. | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 80-95 | Broadly applicable for various amines.[10] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ | Toluene | 100 | >90 | Highly active catalyst system.[7] |
Detailed Experimental Protocols
The following protocols are based on established procedures for selective C-Br functionalization of similar polyhalogenated aromatic compounds and serve as a robust starting point for the functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C-Br position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and triphenylphosphine. Add this catalyst/ligand mixture to the main reaction flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add 1,4-dioxane and degassed water to the flask via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the selective Suzuki-Miyaura coupling.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol outlines the selective amination at the C-Br position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Reagent Addition: Add this compound, the amine, and anhydrous toluene.
-
Inert Atmosphere: Seal the tube and remove from the glovebox.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride.
-
Extraction: Extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Analytical Monitoring and Characterization
Careful monitoring of the reaction is crucial to ensure selectivity and determine the optimal reaction time.
-
Thin Layer Chromatography (TLC): A rapid and effective method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the desired product, as well as any potential side products (e.g., from C-Cl activation or hydrodehalogenation).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and for confirming the regioselectivity of the C-Br bond activation.[12]
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
The solvents used are flammable and should be handled with care.
-
The bases used are corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions.
Conclusion
The selective functionalization of the C-Br bond in this compound is a readily achievable transformation with the appropriate choice of palladium catalyst, ligand, and reaction conditions. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer a solid foundation for researchers to synthesize a diverse range of novel compounds. Careful optimization and monitoring are key to achieving high yields and selectivities, thereby unlocking the full synthetic potential of this versatile building block.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi-res.com [mdpi-res.com]
- 12. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. | Semantic Scholar [semanticscholar.org]
Application Note: A Detailed Protocol for the Sonogashira Coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile
Introduction: The Strategic Importance of Substituted Benzonitriles
In the landscape of modern drug discovery and materials science, the benzonitrile scaffold is a cornerstone for the development of novel molecular entities. The precise installation of diverse substituents onto this aromatic core allows for the fine-tuning of physicochemical and pharmacological properties. The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This reaction is particularly valuable for the synthesis of arylalkynes, which are key intermediates in the preparation of pharmaceuticals, natural products, and organic materials.[1] This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile, a substrate bearing multiple electron-withdrawing groups that present unique challenges and opportunities for selective functionalization.
The Sonogashira coupling is typically conducted under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, making it an ideal choice for late-stage synthetic modifications.[1][3][4] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][6] The choice of catalysts, ligands, base, and solvent is critical for the success of the reaction and can be tailored to the specific substrate.[7][8]
Challenges and Considerations for this compound
The substrate, this compound, presents a unique set of considerations for a successful Sonogashira coupling:
-
Regioselectivity: The molecule possesses three halogen substituents: bromine, chlorine, and fluorine. The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > Cl > F.[1][4] This inherent reactivity difference allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for potential downstream functionalization.
-
Electron-Deficient Ring: The presence of three electron-withdrawing groups (CN, Cl, F) significantly activates the aryl ring towards oxidative addition to the palladium(0) catalyst.[9][10] This can lead to a more facile reaction, potentially allowing for lower catalyst loadings or milder reaction conditions.
-
Potential Side Reactions: The electron-deficient nature of the substrate and the presence of multiple halogens could potentially lead to side reactions, such as homocoupling of the alkyne (Glaser coupling) or reductive dehalogenation.[11] Careful optimization of the reaction conditions is therefore crucial to maximize the yield of the desired product.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for the Sonogashira coupling of this compound with a terminal alkyne. The quantities provided are for a representative reaction, and can be scaled as needed.
Reagent and Solvent Table
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Role |
| This compound | C₇H₂BrClFN | 234.46 | 1.0 | 1.0 | Aryl Halide Substrate |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.13 | 1.2 | 1.2 | Coupling Partner |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | Palladium Catalyst Precursor |
| Copper(I) Iodide | CuI | 190.45 | 0.04 | 0.04 | Co-catalyst |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 3.0 | 3.0 | Base and Solvent |
| Toluene | C₇H₈ | 92.14 | 5 mL | - | Co-solvent |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation of the palladium(0) active catalyst and the homocoupling of the alkyne.[12]
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and triethylamine (3.0 mmol). Stir the mixture at room temperature for 10 minutes to allow for the dissolution of the reagents.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues. Wash the filter cake with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the triethylamine hydrobromide salt, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling.
Mechanistic Rationale: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles.
The Catalytic Cycles
Caption: The interconnected Palladium and Copper catalytic cycles.
-
Palladium(0) Catalyst: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by the amine base or phosphine ligands.[1]
-
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate. The electron-withdrawing groups on the benzonitrile ring facilitate this step.[5][9]
-
Copper Acetylide Formation: In the copper cycle, the terminal alkyne reacts with CuI in the presence of the base (triethylamine) to form a copper acetylide species. The base's role is to deprotonate the alkyne, increasing its nucleophilicity.[6][7]
-
Transmetalation: This is the key step where the two cycles intersect. The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper catalyst.[5]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents and solvents. Consider a different palladium precatalyst or ligand. |
| Insufficiently strong base | For less acidic alkynes, a stronger base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ might be beneficial.[7] | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Rigorously exclude air from the reaction. |
| High copper catalyst loading | Reduce the amount of CuI. In some cases, a copper-free Sonogashira protocol can be employed.[1] | |
| Reductive Dehalogenation | Steric hindrance or electronic effects | This can sometimes be observed with highly substituted aryl halides.[11] Optimization of temperature and reaction time may be necessary. Lowering the reaction temperature could suppress this side reaction. |
| Difficulty in Purification | Catalyst residues | Thorough filtration through celite or silica gel plugs before chromatography is recommended. |
Conclusion: A Gateway to Novel Chemical Space
The protocol detailed herein provides a robust and reliable method for the Sonogashira coupling of the challenging substrate, this compound. By understanding the underlying mechanistic principles and potential pitfalls, researchers can confidently employ this powerful transformation to access a wide array of novel alkynylated benzonitriles. These products serve as valuable building blocks for the synthesis of complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science, thereby accelerating the pace of innovation in these critical fields.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. books.lucp.net [books.lucp.net]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromo-6-chloro-2-fluorobenzonitrile
Introduction: The Strategic Value of Polysubstituted Benzonitriles in Medicinal Chemistry
Polyhalogenated and electronically differentiated benzonitriles are foundational building blocks in modern medicinal chemistry and drug development. Their inherent structural diversity and predictable reactivity at specific sites allow for the controlled and sequential introduction of various pharmacophoric elements. 3-Bromo-6-chloro-2-fluorobenzonitrile is a particularly valuable starting material due to the distinct electronic nature and reactivity of its three halogen substituents and the versatile nitrile group. This trifecta of functionalities enables a range of selective chemical transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and manipulations of the nitrile moiety to construct a diverse array of complex heterocyclic scaffolds.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of medicinally relevant heterocyclic compounds, specifically indazoles and quinazolines, starting from this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps but also the underlying mechanistic principles that govern these transformations.
PART 1: Synthesis of 4-Bromo-7-chloro-1H-indazol-3-amine: A Key Intermediate for Antiviral Agents
The synthesis of substituted indazoles is of significant interest due to their prevalence in a wide range of biologically active compounds. The 2-fluoro and cyano groups in this compound create a highly electron-deficient aromatic ring, priming the C2 position for nucleophilic aromatic substitution. This reactivity is expertly exploited in the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, a crucial intermediate in the production of the potent anti-HIV capsid inhibitor, Lenacapavir.[1]
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr) and Cyclization Cascade
The reaction proceeds through a well-established two-step mechanism:
-
Nucleophilic Aromatic Substitution (SNAr): Hydrazine, a potent nucleophile, attacks the electron-deficient carbon atom bonded to the highly electronegative fluorine atom. The strong electron-withdrawing effects of the adjacent cyano group and the halogens at positions 3 and 6 further activate the ring towards this attack. This addition forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a fluoride ion restores the aromaticity of the ring, resulting in a 2-hydrazinylbenzonitrile intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazinyl substituent then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms the pyrazole ring of the indazole system, yielding the final 3-aminoindazole product.
Caption: Reaction pathway for the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine.
Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol is adapted from a procedure reported in the context of the synthesis of Lenacapavir.[1]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 943830-79-3 | 234.45 |
| Hydrazine hydrate (50-60%) | 7803-57-8 | 50.06 |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 |
| Water (deionized) | 7732-18-5 | 18.02 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Heptane | 142-82-5 | 100.21 |
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a suitable concentration (e.g., 5-10 volumes).
-
Begin stirring the mixture at room temperature under a nitrogen atmosphere.
-
Slowly add hydrazine hydrate (approximately 2.0 eq) to the reaction mixture. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a mixture of water and a non-polar solvent like heptane to remove residual NMP and impurities.
-
Dry the product under vacuum to a constant weight. The desired 7-Bromo-4-chloro-1H-indazol-3-amine is typically obtained in high yield (e.g., ~90%).[1]
Data Summary:
| Starting Material | Product | Reagents | Solvent | Temp. | Time (h) | Yield (%) |
| This compound | 7-Bromo-4-chloro-1H-indazol-3-amine | Hydrazine hydrate | NMP | 80-90 °C | 2-4 | ~90 |
PART 2: Synthesis of Substituted Quinazolines via Sequential Transformations
The synthesis of quinazolines from this compound requires a multi-step approach, leveraging the differential reactivity of the halogen substituents. A plausible and efficient strategy involves the initial selective functionalization at the bromine position via a palladium-catalyzed reaction, followed by conversion of the nitrile to a reactive intermediate, and subsequent cyclization.
Strategy Overview: A Sequential Cross-Coupling and Cyclization Approach
This strategy hinges on the generally accepted reactivity trend in palladium-catalyzed cross-coupling reactions where the order of reactivity for halogens is I > Br > Cl > F. This allows for the selective reaction at the C-Br bond while leaving the C-Cl and C-F bonds intact for potential future modifications.
Caption: General workflow for quinazoline synthesis from this compound.
Protocol 2a: Buchwald-Hartwig Amination of this compound
The first step is a selective amination at the C3 position, displacing the bromide. The Buchwald-Hartwig amination is a powerful tool for this transformation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 943830-79-3 | 234.45 |
| Benzophenone imine | 1013-88-3 | 181.24 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |
| Xantphos | 161265-03-8 | 578.68 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Toluene (anhydrous) | 108-88-3 | 92.14 |
| Hydrochloric acid (aqueous) | 7647-01-0 | 36.46 |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), Pd₂(dba)₃ (e.g., 2 mol%), and Xantphos (e.g., 4 mol%).
-
Add sodium tert-butoxide (e.g., 1.4 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by benzophenone imine (e.g., 1.2 eq).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure. The crude product is then treated with aqueous hydrochloric acid to hydrolyze the imine, followed by basification and extraction to yield 3-amino-6-chloro-2-fluorobenzonitrile.
Protocol 2b: Synthesis of a Substituted Quinazolinone
The resulting 3-amino-6-chloro-2-fluorobenzonitrile can then be used to construct the quinazolinone ring. This protocol is a representative example of such a cyclization.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-Amino-6-chloro-2-fluorobenzonitrile | N/A | 170.57 |
| Acyl chloride (e.g., Benzoyl chloride) | 98-88-4 | 140.57 |
| Pyridine | 110-86-1 | 79.10 |
| Polyphosphoric acid (PPA) | 8017-16-1 | N/A |
Procedure:
-
Dissolve 3-amino-6-chloro-2-fluorobenzonitrile (1.0 eq) in pyridine at 0 °C.
-
Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until the acylation is complete (monitor by TLC).
-
Remove the pyridine under reduced pressure.
-
To the resulting crude amide, add polyphosphoric acid.
-
Heat the mixture to 120-140 °C to effect cyclization.
-
After completion, cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography or recrystallization to obtain the desired substituted quinazolinone.
Data Summary for Quinazolinone Synthesis:
| Step | Starting Material | Key Reagents | Product |
| 2a | This compound | Benzophenone imine, Pd₂(dba)₃, Xantphos | 3-Amino-6-chloro-2-fluorobenzonitrile |
| 2b | 3-Amino-6-chloro-2-fluorobenzonitrile | Acyl chloride, PPA | Substituted Quinazolinone |
Conclusion
This compound is a highly versatile and strategically valuable starting material for the synthesis of a wide range of complex heterocyclic compounds. The distinct reactivity of its functional groups allows for selective and sequential transformations, providing access to medicinally relevant scaffolds such as indazoles and quinazolines. The protocols detailed in this guide offer robust and reproducible methods for researchers in the field of drug discovery and development, highlighting the importance of understanding the underlying chemical principles to unlock the full synthetic potential of such polysubstituted building blocks.
References
Troubleshooting & Optimization
minimizing dehalogenation byproducts in Suzuki coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly the formation of dehalogenation byproducts, during the synthesis of complex molecules using this specific substrate. As a polyhalogenated and electron-deficient aryl halide, this compound presents unique challenges that require careful optimization of reaction conditions.
This guide provides in-depth, experience-driven answers to common questions and offers structured troubleshooting workflows to help you maximize the yield of your desired product while minimizing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct corresponding to the mass of 6-chloro-2-fluorobenzonitrile. What is happening and why?
A: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings where the bromine atom is replaced by a hydrogen atom.[1][2] This process significantly reduces the yield of your desired cross-coupled product and introduces a purification challenge.
Your substrate, this compound, is particularly susceptible for two key reasons:
-
Halogen Reactivity: In Suzuki couplings, the reactivity of aryl halides follows the general trend: I > Br > Cl.[1][3] Your molecule has both a bromine and a chlorine atom. The palladium catalyst will preferentially undergo oxidative addition into the more reactive Carbon-Bromine bond. This is the desired first step for coupling at the 3-position.
-
Electronic Effects: The presence of electron-withdrawing groups (the nitrile and the halogens) makes the aromatic ring electron-deficient. Such substrates are known to be more prone to dehalogenation side reactions.[1]
The core of the problem is the formation of a palladium-hydride (Pd-H) species in your reaction flask.[1][4] This highly reactive intermediate can reductively eliminate with the aryl group faster than the desired transmetalation with the boronic acid can occur, leading to the dehalogenated byproduct.
Q2: What is the mechanistic origin of the Palladium-Hydride (Pd-H) species responsible for dehalogenation?
A: The Pd-H species is the primary culprit in hydrodehalogenation.[4] It can be generated through several pathways within the catalytic cycle, often involving other components of your reaction mixture:
-
From the Base: Strong bases, particularly alkoxides, can react with the palladium complex to form Pd-H.[5]
-
From the Solvent: Protic solvents, especially alcohols like methanol or isopropanol, can undergo β-hydride elimination after coordinating to the palladium center, directly generating a Pd-H species.[5][6]
-
From Water: While often required to dissolve the base, excess water can serve as a proton/hydride source, especially under certain conditions.[1][7][8]
-
From Amines: If amine bases (e.g., triethylamine) are used, they can also be a source of hydrides.[4]
Once formed, the Pd-H intermediate competes directly with the boronic acid for reaction with the Ar-Pd(II)-X complex, as illustrated in the diagram below.
Caption: The desired Suzuki cycle vs. the competing dehalogenation pathway.
Q3: How does my choice of ligand impact the formation of dehalogenation byproducts?
A: Ligand selection is arguably the most critical factor in suppressing dehalogenation.[2] The ligand's role is to modulate the electronic and steric properties of the palladium center, directly influencing the relative rates of the desired and undesired reaction pathways.
The key is to choose a ligand that accelerates reductive elimination of the desired product (Ar-R) from the Ar-Pd(II)-R intermediate.[9] Bulky and electron-rich ligands are generally superior for this purpose.[1][2][10]
| Ligand Type | Examples | Mechanism of Action | Recommendation for Your Substrate |
| Bulky Biarylphosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Highly electron-donating and sterically demanding. They promote rapid reductive elimination, which helps the desired coupling outcompete the dehalogenation pathway.[1] | Excellent Choice. These are often the first choice for challenging, electron-deficient substrates. SPhos is a very common and effective starting point. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition and promote efficient catalysis for difficult substrates like aryl chlorides.[11][12] | Good Alternative. Can be very effective, especially if biarylphosphines give suboptimal results. |
| Simple Phosphines | PPh₃, PCy₃ | Less bulky and less electron-donating compared to modern ligands. While classic, they are often less effective at preventing dehalogenation with challenging substrates. | Not Recommended as a first choice. More likely to lead to dehalogenation and sluggish reactions with your specific substrate. |
Recommendation: Start your optimization with a bulky biarylphosphine ligand like SPhos or XPhos . These are commercially available and have a proven track record for minimizing dehalogenation in complex systems.[1]
Troubleshooting and Optimization Guide
If you are experiencing high levels of dehalogenation or low conversion, a systematic approach to optimizing your reaction conditions is necessary. The following guide provides a logical workflow for troubleshooting.
Caption: A step-by-step workflow for troubleshooting dehalogenation.
Detailed Optimization Parameters
1. Choice of Base: The base activates the organoboron species, making it competent for transmetalation.[11][13] For your sensitive substrate, avoiding overly strong or nucleophilic bases is key to preventing Pd-H formation.
| Base | Class | Pros | Cons | Recommendation |
| K₃PO₄ | Inorganic Phosphate | Moderately strong, good solubility in aqueous/organic mixtures. Widely successful in suppressing dehalogenation.[1] | Can be hygroscopic. | Primary Recommendation. An excellent starting point. |
| Cs₂CO₃ | Inorganic Carbonate | Stronger than K₂CO₃, often effective when other bases fail. | More expensive. | Strong Second Choice. Try if K₃PO₄ is not effective. |
| K₂CO₃ | Inorganic Carbonate | Milder, inexpensive. | May not be strong enough for less reactive coupling partners, leading to sluggish reactions.[1] | Use if you suspect your product is base-sensitive. |
| NaOtBu | Alkoxide | Very strong base. | Prone to generating Pd-H species and promoting dehalogenation.[1][5] | Avoid. Generally not suitable for this type of substrate. |
2. Solvent System: The solvent choice is critical for both solubility and minimizing side reactions. Aprotic solvents are strongly preferred.[6]
| Solvent | Class | Pros | Cons | Recommendation |
| 1,4-Dioxane | Aprotic Ether | Excellent solvent for a wide range of Suzuki couplings. | High boiling point, can be difficult to remove. Peroxide former. | Primary Recommendation. Often used with a small amount of water (e.g., 10:1 ratio) to dissolve the base.[14] |
| Toluene | Aprotic Hydrocarbon | Good for higher temperature reactions. Non-coordinating. | Lower polarity may affect solubility of the base. | Good Alternative. A standard choice for many cross-coupling reactions.[1] |
| THF | Aprotic Ether | Lower boiling point, easier to remove. | Lower boiling point limits reaction temperature. | Suitable for reactions that proceed at lower temperatures (<65 °C). |
| Alcohols (MeOH, EtOH) | Protic | Known sources of hydrides that lead to dehalogenation. [4][5] | Avoid as the primary solvent. |
Crucial Note on Water: While a small amount of water is often beneficial or necessary for dissolving the inorganic base, excessive water can be detrimental and promote dehalogenation.[7] If using an anhydrous solvent, ensure your base (like K₃PO₄) is finely powdered and consider adding a few equivalents of water relative to your limiting reagent.[15]
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki coupling of this compound, designed to minimize dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (finely ground, 2.0 - 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add the this compound, arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add them to the reaction flask.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[6][16]
-
Add the degassed 1,4-dioxane and degassed water via syringe (a common starting ratio is 10:1 dioxane:water).
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS or TLC. Look for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (6-chloro-2-fluorobenzonitrile).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This systematic approach, grounded in a mechanistic understanding of the competing dehalogenation pathway, will enable you to successfully navigate the challenges of this specific Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Introduction: Navigating the Challenges of Suzuki-Miyaura Coupling with Electron-Deficient Aryl Halides
An advanced technical support guide for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, its application to complex substrates, such as the electron-deficient and sterically hindered 3-Bromo-6-chloro-2-fluorobenzonitrile, presents significant challenges. One of the most persistent and yield-reducing side reactions is the homocoupling of the boronic acid nucleophile. This guide provides an in-depth, mechanism-driven approach to troubleshooting and preventing this unwanted byproduct, ensuring the successful synthesis of your target biaryl compounds.
The aryl halide , this compound, is electronically demanding. The presence of three electron-withdrawing groups (F, Cl, CN) activates the C-Br bond towards oxidative addition, which is generally favorable. However, these same electronic properties can influence other steps in the catalytic cycle and exacerbate competing side reactions if reaction conditions are not meticulously optimized.
Visualizing the Competing Pathways
Understanding the kinetic and mechanistic landscape is the first step toward rational problem-solving. The desired Suzuki-Miyaura cross-coupling pathway competes directly with pathways leading to boronic acid homocoupling. The diagram below illustrates this fundamental conflict.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Troubleshooting Guide
This section addresses common problems encountered when coupling boronic acids with this compound.
Problem 1: Significant formation of boronic acid homocoupling byproduct (R-R).
This is the most frequent issue. The homocoupled dimer co-eluting with the desired product can make purification exceptionally difficult.
Causality: Molecular oxygen is a pernicious oxidant in palladium catalysis. It can oxidize the active Pd(0) catalyst to Pd(II) species.[1][3] These Pd(II) intermediates can then enter a catalytic cycle that exclusively produces the homocoupled product, consuming two equivalents of your boronic acid.[4][5]
Solutions:
-
Rigorous Degassing: Standard inert gas purging may be insufficient.
-
Subsurface Sparge: Bubble argon or nitrogen directly through your solvent and reaction mixture for 15-30 minutes prior to adding the palladium catalyst. This is more effective than simply blanketing the reaction headspace.[4][6]
-
Freeze-Pump-Thaw: For ultimate oxygen removal in sensitive reactions, perform at least three freeze-pump-thaw cycles on the solvent before use.
-
-
Use of Pd(0) Precatalysts: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to the active Pd(0) state. This reduction can sometimes be mediated by the boronic acid itself, leading to an initial burst of homocoupling.[1][7][8] Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can circumvent this initial issue.
-
Addition of a Mild Reducing Agent: The inclusion of a mild reductant can "scavenge" residual Pd(II) species without interfering with the main catalytic cycle.
Causality: The final step of the desired Suzuki cycle is reductive elimination, where the two organic fragments (Ar and Ar') are ejected from the palladium center to form the product. If this step is slow relative to a second transmetalation event (especially at high boronic acid concentrations), it can lead to undesired side reactions. The choice of ligand is paramount to controlling this step.
Solutions:
-
Employ Bulky, Electron-Rich Ligands: For challenging substrates, ligands that accelerate reductive elimination are critical. The steric bulk of the ligand forces the two aryl groups into a cis orientation on the palladium, promoting their elimination.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands are the industry standard for this purpose. For an electron-deficient aryl halide, ligands like SPhos, XPhos, or RuPhos are excellent starting points.[8][9][10] N-heterocyclic carbenes (NHCs) are also highly effective.[11][12]
-
Rationale: These ligands stabilize the Pd(0) state and possess the steric and electronic properties to facilitate both the oxidative addition of the challenging aryl halide and the crucial final reductive elimination step.[13][14]
-
| Ligand | Key Feature | Typical Loading (mol%) |
| SPhos | Bulky, electron-rich biarylphosphine | 1.5 - 3 |
| XPhos | Very bulky, effective for hindered substrates | 1.5 - 3 |
| RuPhos | Electron-rich, good for heteroaryl couplings | 1.5 - 3 |
| IMes | N-Heterocyclic Carbene (NHC) | 1 - 2 |
Problem 2: Low or no conversion of this compound.
Low conversion can be a symptom of catalyst inhibition or deactivation, which can be indirectly related to the conditions that also favor homocoupling.
Causality: The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[15] An unsuitable base can lead to poor activation, slow transmetalation, and decomposition of the boronic acid (protodeboronation).
Solutions:
-
Base Selection: Stronger, non-nucleophilic bases are often required for challenging couplings.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent, broadly applicable base. Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) can also be effective, particularly with hindered substrates.[11]
-
Avoid: Weaker bases like sodium bicarbonate (NaHCO₃) are unlikely to be effective for this substrate combination.
-
-
Solvent System: The solvent must solubilize all components and is often used with a small amount of water to facilitate the action of inorganic bases.
-
Recommended Solvents: Aprotic polar solvents like 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene, often with a small percentage of water (e.g., 10:1 solvent:water), are standard. Anhydrous conditions can sometimes be beneficial, especially if protodeboronation is a major issue.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base in promoting homocoupling?
While the base is essential for the desired reaction, its presence can contribute to homocoupling indirectly. The base activates the boronic acid, forming a boronate. If Pd(II) species are present (from oxygen contamination or the precatalyst), this highly reactive boronate can readily transmetalate twice onto the Pd(II) center, leading directly to the homocoupled product and Pd(0).[7][16]
Q2: I am using a Pd(II) precatalyst. How can I minimize homocoupling during the initial phase of the reaction?
One effective strategy is to pre-heat the reaction mixture containing the aryl halide, base, ligand, and solvent under an inert atmosphere before adding the boronic acid and palladium catalyst.[3] A more advanced technique involves adding the boronic acid slowly over time via syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the second transmetalation event required for homocoupling.
Q3: Can the boronic acid itself be the problem?
Absolutely. Boronic acids, especially electron-deficient ones, can be prone to protodeboronation (hydrolysis back to the arene), which reduces the effective concentration of the nucleophile.[1] Using the more stable boronic acid pinacol ester (Bpin) derivative can mitigate this issue. These esters are hydrolyzed in situ by the base to generate the active boronate species.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound, designed specifically to minimize homocoupling.
Caption: A robust experimental workflow to minimize homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-6-chloro-2-fluorobenzonitrile Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-2-fluorobenzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with this versatile building block. Our focus is on the critical aspect of optimizing catalyst loading to achieve high yields, purity, and reproducibility in your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate in medicinal chemistry and materials science due to its unique substitution pattern. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the aromatic ring allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] This differential reactivity enables chemoselective coupling at the more reactive C-Br bond, while leaving the C-Cl bond available for subsequent transformations. However, achieving this selectivity and optimizing reaction outcomes requires careful control of various parameters, most notably the catalyst system and its loading.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: The most prevalent and effective cross-coupling reactions for this substrate are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are widely employed for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3]
Q2: Why is catalyst loading a critical parameter to optimize for this substrate?
A2: Optimizing catalyst loading is crucial for several reasons:
-
Cost-Effectiveness: Palladium catalysts and their associated ligands can be expensive. Using the minimum effective amount of catalyst is economically advantageous, especially for scale-up processes.[3]
-
Product Purity: High catalyst loadings can sometimes lead to increased formation of byproducts, such as homocoupled products or products from reaction at the less reactive C-Cl bond.[2]
-
Reaction Kinetics: While a higher catalyst loading can increase the reaction rate, an excessively high concentration may not provide a proportional benefit and can complicate purification. Conversely, too low a loading can lead to incomplete conversion.
Q3: Can I achieve selective coupling at the C-Br bond?
A3: Yes, selective coupling at the C-Br bond is achievable due to its higher reactivity compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system and optimizing reaction conditions (e.g., temperature, reaction time), you can favor the desired mono-functionalized product.[1]
Q4: What are typical catalyst loading ranges for Suzuki-Miyaura and Buchwald-Hartwig reactions with this type of substrate?
A4: For Suzuki-Miyaura reactions, typical palladium catalyst loadings range from 0.5 to 5 mol%.[4] For Buchwald-Hartwig aminations, especially with challenging substrates, loadings might be in a similar range, though optimization is key.[5] For initial screening, a loading of 1-2 mol% is a reasonable starting point.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Explanation & Recommended Action |
| Inactive Catalyst | The Pd(0) active species may not be generated efficiently from a Pd(II) precatalyst. Action: Ensure your palladium source and ligands are of high quality. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system. Also, ensure a strictly inert atmosphere is maintained throughout the reaction. |
| Suboptimal Ligand | The chosen ligand may not be suitable for this specific substrate, which is sterically hindered and electronically distinct. Action: Screen a variety of phosphine ligands, particularly bulky, electron-rich ligands which are often effective for challenging substrates in both Suzuki and Buchwald-Hartwig reactions.[6][7] |
| Inappropriate Base | The base may be too weak to facilitate the transmetalation step (in Suzuki reactions) or deprotonation of the amine (in Buchwald-Hartwig reactions). Action: For Suzuki couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are common choices, but their compatibility with other functional groups should be considered.[8] |
| Poor Solubility | One or more of your reagents may not be fully dissolved in the chosen solvent, leading to a sluggish or incomplete reaction. Action: Select a solvent system in which all components are soluble at the reaction temperature. Common solvents for these reactions include toluene, dioxane, and THF.[8] |
| Low Catalyst Loading | The amount of catalyst may be insufficient to drive the reaction to completion within a reasonable timeframe. Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%) and monitor the effect on conversion. |
Issue 2: Poor Selectivity (Reaction at both C-Br and C-Cl)
Possible Causes & Solutions
| Cause | Explanation & Recommended Action |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can provide enough energy to overcome the activation barrier for the less reactive C-Cl bond. Action: Reduce the reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed. |
| Highly Active Catalyst System | A very active catalyst/ligand combination might not discriminate well between the C-Br and C-Cl bonds. Action: Screen different ligands. For Suzuki reactions, Pd-NHC (N-Heterocyclic Carbene) precatalysts have demonstrated high selectivity for C-Br bonds in similar substrates.[2] |
Issue 3: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)
Possible Causes & Solutions
| Cause | Explanation & Recommended Action |
| Presence of Oxygen | Oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions. Action: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen). |
| Degradation of Boronic Acid | Boronic acids can be unstable under certain conditions, leading to side reactions. Action: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider using more stable boronate esters. |
| Presence of Reducing Agents | Impurities in reagents or solvents can lead to dehalogenation of the starting material. Action: Use high-purity reagents and solvents. |
Experimental Protocols & Optimization Workflow
Protocol 1: Optimizing Catalyst Loading for a Suzuki-Miyaura Reaction
This protocol outlines a general procedure for optimizing the catalyst loading for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or another suitable phosphine ligand)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a series of oven-dried Schlenk tubes, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In separate vials, prepare stock solutions of Pd(OAc)₂ and SPhos in degassed 1,4-dioxane.
-
Catalyst Addition: Add the appropriate volumes of the catalyst and ligand stock solutions to each Schlenk tube to achieve the desired catalyst loadings (see table below). A typical ligand-to-metal ratio is 2:1.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to each tube.
-
Inert Atmosphere: Seal the tubes and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the tubes in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Workup: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and product distribution. Purify by column chromatography.
Table for Catalyst Loading Optimization:
| Experiment | Pd(OAc)₂ (mol%) | SPhos (mol%) | Observations (Hypothetical) |
| 1 | 0.5 | 1.0 | Slow conversion, incomplete after 24h |
| 2 | 1.0 | 2.0 | Good conversion after 8h, clean reaction |
| 3 | 2.0 | 4.0 | Complete conversion within 4h, minor byproducts |
| 4 | 3.0 | 6.0 | Fast reaction, increased byproduct formation |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (or another palladium source)
-
XPhos (or another suitable bulky phosphine ligand)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous, degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at 100 °C.
-
Monitoring & Workup: Follow the monitoring and workup procedures described in Protocol 1.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding reactions.
Catalytic Cycle Visualization
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
effect of base and solvent on yield in 3-Bromo-6-chloro-2-fluorobenzonitrile Suzuki coupling
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The insights provided herein are based on established principles of palladium-catalyzed cross-coupling reactions, tailored to the specific challenges presented by this electron-deficient and sterically demanding substrate.
Troubleshooting Guide: Overcoming Common Hurdles
The Suzuki coupling of this compound presents a unique set of challenges due to the electronic and steric nature of the molecule. The presence of three electron-withdrawing groups (cyano, chloro, and fluoro) activates the aryl bromide for oxidative addition. However, the substitution pattern, particularly the ortho-fluoro and chloro groups, introduces significant steric hindrance that can impede the catalytic cycle.
Low or No Yield: A Systematic Approach to Optimization
Low or no product formation is a common issue. The following sections break down the critical reaction parameters and provide a systematic approach to troubleshooting.
The base plays a crucial role in the Suzuki-Miyaura coupling, primarily by activating the boronic acid for transmetalation.[1][2] For a substrate like this compound, the choice of base is critical to overcome potential steric hindrance and facilitate the reaction.
| Base | Strength | Common Applications & Considerations for this Substrate | Potential Issues |
| K₂CO₃ | Moderate | A standard, cost-effective choice. Often used in biphasic solvent systems (e.g., Toluene/H₂O). May be sufficient if steric hindrance is not the primary barrier. | May not be strong enough to promote efficient transmetalation with bulky boronic acids or when steric hindrance around the palladium center is high. |
| Cs₂CO₃ | Strong | Often provides superior results for challenging couplings due to the "caesium effect," which can enhance the solubility of reaction intermediates.[3] A good choice for sterically hindered substrates. | Higher cost compared to other carbonate bases. |
| K₃PO₄ | Strong | A strong, non-nucleophilic base that is particularly effective for coupling electron-rich and sterically hindered aryl halides.[3] Highly recommended for this substrate. | Can lead to a more heterogeneous reaction mixture, requiring efficient stirring. |
| KOtBu | Very Strong | A very strong base that can be effective in difficult couplings. However, its high basicity can sometimes lead to side reactions. | Can promote side reactions such as hydrolysis of the nitrile group or decomposition of sensitive functional groups. Use with caution. |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Generally not recommended as the primary base for this type of Suzuki coupling as they are often not strong enough to efficiently promote the formation of the boronate complex. | Insufficient reactivity, leading to low or no yield. |
The solvent system must be chosen to ensure the solubility of all reaction components and to facilitate the interaction between the organic and aqueous phases in biphasic systems.
| Solvent System | Polarity | Recommended Applications & Rationale for this Substrate |
| Toluene/H₂O | Biphasic | A classic choice for Suzuki couplings. Toluene is a good solvent for the organic components, while water is necessary to dissolve the inorganic base. |
| Dioxane/H₂O | Biphasic | Another common and effective biphasic system. Dioxane is a good solvent for a wide range of organic compounds. |
| THF/H₂O | Biphasic | Similar to dioxane/water, but THF is more polar and has a lower boiling point. |
| DMF or DMAc (with H₂O) | Polar Aprotic | Can be effective for solubilizing all components, but may lead to side reactions at elevated temperatures. |
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. The base and solvent play critical roles in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any conversion of my starting material. What are the first things I should check?
A1: When a Suzuki coupling fails to initiate, consider the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active pre-catalyst system.
-
Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[3] Ensure your solvent is properly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Verify the purity and integrity of your boronic acid. Boronic acids can dehydrate to form boroxines, which are often less reactive.
Q2: My reaction is sluggish and gives a low yield. How can I improve the reaction rate and conversion?
A2: For a sterically hindered and electron-deficient substrate like this compound, slow reaction rates are common. To improve this:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly enhance the reaction rate. Monitor for potential decomposition of starting materials or product.
-
Use a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more electron-rich and bulky phosphine ligands such as those from the Buchwald ligand family (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[4] These ligands are known to accelerate both oxidative addition and reductive elimination.
-
Choose a Stronger Base: As outlined in the troubleshooting table, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can facilitate the transmetalation step, which is often the rate-limiting step in challenging couplings.[3]
Q3: I am observing significant homocoupling of my boronic acid. What is the cause and how can I minimize it?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[3] To minimize this:
-
Thoroughly Degas Solvents: Use a robust degassing method such as freeze-pump-thaw or sparging with an inert gas for an extended period.
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.
-
Optimize Reaction Conditions: Lowering the reaction temperature slightly, if possible without significantly impacting the desired reaction rate, can sometimes reduce the rate of homocoupling.
Q4: Can the chloro-substituent on the ring also participate in the coupling reaction?
A4: The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl.[2] In this case, the C-Br bond is significantly more reactive than the C-Cl bond. Under carefully controlled conditions, selective coupling at the bromine position is expected. However, with highly active catalyst systems and prolonged reaction times or high temperatures, coupling at the chlorine position could potentially occur, leading to double-coupling products. It is advisable to monitor the reaction progress carefully to avoid this.
Experimental Protocol: A Robust Starting Point
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific boronic acids.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous, degassed Toluene and Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed toluene and water via syringe. The typical concentration is 0.1 - 0.5 M with respect to the this compound.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Technical Support Center: Purification of 3-Bromo-6-chloro-2-fluorobenzonitrile Cross-Coupling Products
This guide provides in-depth troubleshooting and practical advice for the purification of crude products derived from cross-coupling reactions, specifically those utilizing 3-Bromo-6-chloro-2-fluorobenzonitrile as a substrate. Designed for researchers in synthetic and medicinal chemistry, this document addresses common challenges, from residual catalyst removal to the separation of closely related impurities, ensuring the isolation of highly pure biaryl nitrile products.
Introduction: The Purification Challenge
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] When using a sterically hindered and electronically complex substrate like this compound, the subsequent purification of the desired biaryl product presents a unique set of challenges. The crude reaction mixture is often a complex matrix containing not only the target molecule but also residual palladium catalyst, phosphine ligands and their oxides, unreacted starting materials, and various side products such as homocoupled species.[3] Furthermore, the benzonitrile functional group itself can be susceptible to hydrolysis under certain workup conditions.[4][5][6]
This guide offers a systematic approach to navigating these challenges, structured in a question-and-answer format to directly address the issues most frequently encountered in the lab.
General Purification Workflow
A successful purification strategy follows a logical sequence of steps designed to remove specific classes of impurities at each stage. The typical workflow moves from bulk impurity removal to fine purification.
Caption: General workflow for purification of cross-coupling products.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: My purified product is a gray or black solid/oil, and NMR analysis shows broad peaks. What's wrong?
Answer: This is a classic sign of significant palladium contamination. Palladium, particularly in its Pd(0) state, often appears as a fine black powder ("palladium black") or can form colloidal suspensions that are difficult to remove.[7]
-
Probable Cause 1: Inefficient Catalyst Removal. Homogeneous palladium catalysts or palladium complexes chelated by the product may remain soluble in the organic phase during extraction.[8] Simple filtration is often insufficient for these species.
-
Probable Cause 2: Catalyst Precipitation During Concentration. Changes in solvent polarity as you concentrate the crude product can cause soluble palladium species to precipitate.
-
Suggested Solutions:
-
Pre-filtration through Celite®: Before concentrating your crude product, dilute it with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a 1-2 cm thick pad of Celite® in a sintered glass funnel. This is highly effective at removing heterogeneous palladium.[9][10]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon (5-10 wt%) for several hours can effectively adsorb residual palladium. However, be aware that activated carbon can also adsorb your product, so monitor for product loss via TLC or LC-MS.[8][11]
-
Use of Scavenger Resins: For particularly stubborn cases, solid-supported scavengers with high affinity for palladium (e.g., thiol-based or amine-based resins) can be employed. The crude product is passed through a cartridge or stirred with the resin, which is then filtered off.[8][12]
-
Issue 2: My final product contains unreacted this compound and/or the boronic acid starting material.
Answer: The presence of starting materials indicates an incomplete reaction or issues during the workup.
-
Probable Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to catalyst deactivation, insufficient reaction time, or suboptimal temperature. The steric hindrance of the ortho-fluoro and chloro groups can make this substrate challenging.[3]
-
Probable Cause 2: Inefficient Extraction of Boronic Acid. Boronic acids and their byproducts (borates) can have moderate solubility in organic solvents, especially if the aqueous phase is not sufficiently basic.
-
Suggested Solutions:
-
Optimize Reaction Conditions: If this is a recurring problem, consider screening more robust catalysts (e.g., those with bulky, electron-rich phosphine ligands like the Buchwald-type ligands) or increasing the reaction temperature or time.[13][14]
-
Improve Workup: During the aqueous workup, ensure the aqueous phase is basic (pH > 10) by washing with 1M NaOH or K₂CO₃ solution. This will convert the boronic acid into its more water-soluble borate salt, facilitating its removal from the organic layer.
-
Chromatographic Separation: Flash column chromatography is typically very effective at separating the biaryl product from the more polar boronic acid and the less polar starting halide.[15][16]
-
Issue 3: I see a significant byproduct with a mass corresponding to the hydrolysis of the nitrile group (M+17 or M+18). How can I avoid this?
Answer: The nitrile group is susceptible to hydrolysis to either a primary amide or a carboxylic acid, particularly under harsh basic or acidic conditions, often accelerated by heat.[5][6][17]
-
Probable Cause 1: Harsh Basic Conditions. Using strong bases like NaOH or KOH at elevated temperatures during the reaction or workup can promote nitrile hydrolysis.[18]
-
Probable Cause 2: Acidic Workup. Washing with strong acid can also catalyze hydrolysis, although it is generally slower than base-catalyzed hydrolysis.[6]
-
Suggested Solutions:
-
Use Milder Bases: For the coupling reaction, consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger hydroxides.[19]
-
Avoid High Temperatures During Workup: Perform all extractions and washes at room temperature.
-
Neutralize Carefully: If an acidic or basic wash is necessary, perform it quickly, avoid prolonged contact, and follow immediately with a neutralizing wash (e.g., saturated NaHCO₃ for an acid wash, or water/brine for a base wash).
-
Chromatography: The resulting carboxylic acid is typically much more polar than the desired nitrile product and will stick to the baseline on silica gel, making it easy to separate via column chromatography.[16]
-
Issue 4: My product and a key impurity have very similar Rf values on TLC, making column chromatography difficult.
Answer: This often occurs with structurally similar impurities, such as a homocoupled byproduct of your boronic acid or a dehalogenated version of your product.
-
Probable Cause 1: Suboptimal Solvent System. The polarity of your elution solvent system may not be sufficient to resolve the two compounds.
-
Probable Cause 2: Overloaded Column. Applying too much crude material to the column can lead to band broadening and poor separation.[20]
-
Suggested Solutions:
-
Systematic TLC Analysis: Screen a variety of solvent systems with different polarities and compositions. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene-based system. Sometimes small changes can have a large impact on selectivity.
-
Gradient Elution: Run a shallow gradient of the polar solvent during column chromatography. Start with a low polarity to elute non-polar impurities, and slowly increase the polarity to separate your product from the closely-eluting impurity.[20]
-
Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an excellent method to remove small amounts of closely related impurities.[21] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane).
-
Frequently Asked Questions (FAQs)
Q1: What is the very first step I should take after stopping my reaction? A1: Cool the reaction mixture to room temperature. The first step is typically to filter the reaction mixture through a pad of Celite® to remove the bulk of the palladium catalyst and any inorganic salts that have precipitated.[22] This simple step can significantly simplify the subsequent aqueous workup.
Q2: How do I choose between column chromatography and recrystallization? A2: The choice depends on the purity and physical state of your crude product.
-
Column Chromatography is a versatile technique used for complex mixtures containing multiple components (starting materials, byproducts, etc.) and can purify both oils and solids.[23] It is the primary method for initial purification from a crude reaction mixture.
-
Recrystallization is a final polishing step used to obtain highly pure crystalline solids from an already partially purified material (typically >90% pure). It is generally not suitable for oily products or for separating large quantities of multiple impurities.[21]
Q3: Besides hydrolysis, can the nitrile group participate in other side reactions? A3: While hydrolysis is the most common side reaction during workup, under specific and generally more forcing conditions not typical for a standard workup, nitriles can undergo other transformations. However, in the context of purification, hydrolysis is the primary concern.
Q4: How do I remove byproducts from phosphine ligands, like triphenylphosphine oxide (TPPO)? A4: Phosphine oxides are often highly polar and can be tricky to remove.
-
Extraction: TPPO has some solubility in water. Multiple washes with water or brine during the workup can help reduce its concentration.
-
Chromatography: TPPO is quite polar and can often be separated from less polar biaryl products using a hexane/ethyl acetate solvent system on silica gel. It will typically have a low-to-moderate Rf.[16]
-
Precipitation: In some cases, adding a non-polar solvent like hexane or pentane to the concentrated crude product (dissolved in a minimal amount of a solvent like DCM or ether) can cause the TPPO to precipitate, after which it can be removed by filtration.
Data Summary: Common Impurities
| Impurity Type | Structure Example | Typical Polarity | Expected Rf (Hexane/EtOAc) | Recommended Removal Method |
| Unreacted Halide | This compound | Low to Medium | High | Column Chromatography |
| Homocoupled Boronic Acid | Ar-Ar (from boronic acid) | Medium to High | Low to Medium | Column Chromatography |
| Oxidized Phosphine Ligand | Ph₃P=O (TPPO) | High | Low to Medium | Column Chromatography, Precipitation |
| Residual Palladium | Pd(0), Pd(II) species | N/A | Baseline / Streaking | Filtration through Celite®, Scavengers[9][12] |
| Hydrolyzed Product | R-COOH | Very High | Baseline | Basic Wash, Column Chromatography[5] |
| Protodeborylated Arene | Arene-H (from boronic acid) | Low | High | Column Chromatography |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification issues.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filter the suspension through a 2 cm pad of Celite® in a Büchner funnel, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M Na₂CO₃ solution (2x) to remove boronic acid residues.
-
Water (1x).
-
Saturated NaCl solution (brine) (1x) to break emulsions and remove bulk water.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., hexane/ethyl acetate) that gives the desired product an Rf value of approximately 0.2-0.3.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and loading the resulting free-flowing powder onto the column.[20]
-
Elute the Column: Run the column, collecting fractions. You can run it isocratically (with one solvent mixture) or with a gradient of increasing polarity.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 12. spinchem.com [spinchem.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Purification [chem.rochester.edu]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. researchgate.net [researchgate.net]
- 23. column-chromatography.com [column-chromatography.com]
managing steric hindrance in reactions with 3-Bromo-6-chloro-2-fluorobenzonitrile
Welcome to the Technical Support Center for 3-Bromo-6-chloro-2-fluorobenzonitrile. As Senior Application Scientists, we understand that working with highly substituted and sterically complex molecules requires a nuanced approach. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the unique reactivity of this versatile building block.
Understanding the Molecule: A Steric and Electronic Overview
This compound presents a unique set of challenges and opportunities. Its reactivity is governed by a complex interplay of steric and electronic effects from its four distinct functional groups.
-
Electron-Withdrawing Nitrile (CN): The powerful electron-withdrawing nature of the cyano group is the primary activator for nucleophilic aromatic substitution (SNAr) at the ortho (C2-F) and para (C6-Cl) positions.[1][2]
-
Halogen Reactivity: The aryl halides offer distinct handles for sequential reactions. In palladium-catalyzed cross-couplings, the reactivity order is generally Br > Cl, allowing for selective functionalization.[3] In SNAr, fluorine is typically a better leaving group than chlorine.[4]
-
Steric Hindrance: This is the most critical factor to manage. The substituents at positions 1, 2, and 3 create a highly crowded environment, significantly impacting reaction rates and even dictating reaction pathways. This "ortho effect" can impede access to the C2-fluoro, C3-bromo, and the nitrile group itself.[5][6]
Caption: Steric congestion points on this compound.
Troubleshooting Guide
This section addresses specific experimental failures in a problem-and-solution format.
Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Problem: "My Suzuki-Miyaura (or Buchwald-Hartwig) reaction at the C3-bromo position is giving low to no yield. I'm using standard Pd(PPh₃)₄ conditions."
Root Cause Analysis: This is a classic case of steric hindrance. The ortho-fluoro (C2) and ortho-nitrile (C1) groups physically block the C3-bromo position. Standard catalysts like Pd(PPh₃)₄, which rely on less bulky and less electron-rich phosphine ligands, are often incapable of efficient oxidative addition into the sterically encumbered C-Br bond. The catalytic cycle stalls at this initial, rate-limiting step.
Solution: Employing Modern Catalyst Systems for Hindered Substrates
To overcome this steric barrier, you must use a catalyst system specifically designed for hindered aryl halides. This involves a palladium precursor paired with a bulky, electron-rich phosphine ligand. These ligands promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species that can readily undergo oxidative addition.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling at C3-Br
| Catalyst System Component | Role & Rationale | Recommended Choice |
| Palladium Precursor | Source of Pd(0) active catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Critical for success. Accelerates oxidative addition and reductive elimination. | Buchwald-type biaryl phosphines: RuPhos, SPhos, XPhos[7] |
| Base | Activates the boronic acid/ester via formation of a boronate complex for transmetalation. | K₂CO₃, K₃PO₄, Cs₂CO₃ (stronger bases often better for hindered couplings)[8] |
| Solvent | Must solubilize reagents and facilitate the reaction. | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O |
| Temperature | Provides energy to overcome the activation barrier. | 80 - 110 °C |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling at C3-Br
-
Inert Atmosphere: To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Degassing: Seal the vessel, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the bulky phosphine ligand (e.g., RuPhos, 4-10 mol%) in the chosen solvent (e.g., 1,4-Dioxane). This pre-formation of the active catalyst can improve reproducibility.
-
Reaction Initiation: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) to the main reaction vessel, followed by the catalyst solution via syringe.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)
Problem: "I'm trying to substitute the fluorine at C2 with a nucleophile, but I'm getting a mixture of products, with the major product being substitution at the C6-chloro position."
Root Cause Analysis: You are observing a classic case of kinetic vs. thermodynamic control dictated by steric hindrance.
-
Electronic Activation: Both the C2-F and C6-Cl positions are electronically activated for SNAr by the nitrile group (ortho and para, respectively).[2][9] The C-F bond is generally more polarized and F⁻ is a better leaving group in SNAr than Cl⁻, suggesting C2 should be more reactive.
-
Steric Hindrance: However, the C2 position is severely crowded by the C1-nitrile and C3-bromo groups. The C6 position is sterically unencumbered. Therefore, the kinetic pathway of least resistance is for the nucleophile to attack the C6 position, leading to the thermodynamically less stable but kinetically favored product.
Solution: Managing SNAr Selectivity
Achieving high selectivity for the C2 position is exceptionally challenging and may not be possible for all nucleophiles. The strategy is to favor the thermodynamically preferred product (C2 substitution) by using conditions that can overcome the kinetic barrier.
Recommended Conditions for SNAr Reactions
| Target Position | Nucleophile Choice | Solvent | Temperature | Rationale |
| C6-Cl (Kinetic) | Less reactive nucleophiles (e.g., secondary amines, alkoxides) | Aprotic Polar (DMF, DMSO) | Moderate (60-80 °C) | Favors the path of least steric resistance. Lower energy allows discrimination between the two sites. |
| C2-F (Thermodynamic) | Small, highly reactive nucleophiles (e.g., NaN₃, NaSH) | Aprotic Polar (DMSO, NMP) | High (100-150 °C) | Higher energy input is required to overcome the steric barrier at C2. Smaller nucleophiles have better access. |
Protocol Insight: If your goal is sequential functionalization, it is almost always more practical to perform cross-coupling at C3-Br first, then target the more accessible C6-Cl for SNAr, leaving the C2-F and nitrile for later transformations if needed.
Scenario 3: Nitrile Group Transformations
Problem: "I am unable to hydrolyze the nitrile to a primary amide using standard strong acid or base (e.g., conc. H₂SO₄ or 6M NaOH at reflux). The starting material is recovered or decomposes."
Root Cause Analysis: The nitrile group is sterically shielded by the ortho-substituents (C2-F and C6-Cl, after C3-Br has been functionalized). Forcing conditions (high temperatures, strong acids/bases) required to overcome this steric hindrance can often lead to decomposition or unwanted side reactions.[10][11]
Solution: Transition-Metal Catalyzed Hydration
Modern synthetic methods offer mild and efficient alternatives for the hydration of sterically hindered nitriles. Platinum-based catalysts, in particular, are highly effective under neutral conditions.[12][13]
Detailed Experimental Protocol: Platinum-Catalyzed Nitrile Hydration[13]
-
Catalyst System: A suitable catalyst is one derived from a platinum(II) source and a secondary phosphine oxide ligand.[13] A common example is the Ghaffar-Parkins catalyst.
-
Reaction Setup: In a pressure-tolerant vial, combine the sterically hindered nitrile (1.0 equiv.), the platinum catalyst (0.5-2.0 mol%), and a solvent mixture (e.g., acetone/water).
-
Heating: Seal the vial and heat to 80-100 °C for 12-48 hours. The reaction can be monitored by LC-MS for the disappearance of starting material and the appearance of the amide product.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the primary amide.
-
Key Advantage: This method is highly selective for the amide and avoids over-hydrolysis to the carboxylic acid, which is a common issue with harsh acidic or basic methods.[11]
Frequently Asked Questions (FAQs)
FAQ 1: For a sequential cross-coupling strategy, which halogen should I target first? You should always target the C3-bromo position first . The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig amination.[3][14] This reactivity difference allows for excellent chemoselectivity under the conditions described in Troubleshooting Scenario 1. The C6-chloro position will remain intact for a subsequent, more forcing cross-coupling reaction or for an SNAr reaction.
FAQ 2: Can the nitrile group be reduced to a primary amine in the presence of the halogens? Yes, selective reduction is possible, but it requires careful choice of reagents to avoid dehalogenation.
-
Recommended Method: Catalytic hydrogenation using Raney Nickel or a specific Pd/C catalyst under controlled conditions can be effective.[15] Another excellent choice for hindered nitriles is a nickel boride system, generated in situ from NiCl₂ and NaBH₄.[16] This method is known for its functional group tolerance.
-
Reagents to Avoid: Harsh reducing agents like LiAlH₄ may lead to a mixture of products, including reduction of the nitrile and potential dehalogenation, and should be used with caution.
FAQ 3: What is the most logical sequence for multi-site functionalization of this molecule? A robust and logical sequence leverages the inherent reactivity differences of the functional groups.
Caption: Recommended workflow for sequential functionalization.
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
improving reaction times for Suzuki coupling of electron-deficient 3-Bromo-6-chloro-2-fluorobenzonitrile
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, particularly in reducing reaction times for this challenging, electron-deficient substrate. The guidance provided herein is rooted in established mechanistic principles and has been validated through extensive field applications.
Troubleshooting Guide: Accelerating Sluggish Reactions
This section directly addresses the most common issues leading to slow or incomplete Suzuki coupling reactions with this compound.
Question 1: My Suzuki coupling reaction with this compound is exceedingly slow. What are the primary mechanistic bottlenecks with this substrate?
Answer: The slow reaction rate is primarily attributed to the electronic properties of your aryl halide. This compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the nitrile (-CN), fluoro (-F), and chloro (-Cl) substituents.
In the Suzuki coupling catalytic cycle, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the aryl halide.[1][2] While electron-withdrawing groups can facilitate this step, the overall electronic nature of the substrate and the specific palladium catalyst system in use can create a significant kinetic barrier.[3] Furthermore, the steric hindrance around the bromine atom, while not extreme, can also play a role.
Another critical step that can be slow is the transmetalation of the organoboron species to the palladium(II) complex. The efficiency of this step is highly dependent on the choice of base and solvent.[4][5]
Question 2: How can I select a more effective palladium catalyst and ligand system to improve the reaction rate?
Answer: For electron-deficient aryl halides, and particularly for aryl chlorides (though the primary reaction site here is the bromide), the use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium center and promote the oxidative addition step.[6] Standard catalysts like Pd(PPh₃)₄ may prove to be inefficient.
Consider employing more advanced catalyst systems. Palladium(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃, when combined with appropriate phosphine ligands, often exhibit superior activity. Below is a table of recommended catalyst/ligand combinations for your substrate.
| Catalyst Precursor | Ligand | Key Characteristics & Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | A bulky, electron-rich biarylphosphine ligand known to accelerate oxidative addition and reductive elimination.[7][8] |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | Similar to XPhos, offering high activity for challenging couplings.[1] |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | Another highly effective biarylphosphine ligand for difficult substrates.[6] |
| Pd(dppf)Cl₂ | dppf | A reliable ferrocenylphosphine ligand, often effective for a range of Suzuki couplings.[9] |
Experimental Protocol: Catalyst/Ligand Screening
-
To a series of oven-dried reaction vials, add this compound (1.0 mmol), your chosen arylboronic acid (1.2 mmol), and the selected base (e.g., K₃PO₄, 2.0 mmol).
-
To each vial, add a different palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and phosphine ligand (4 mol%).
-
Evacuate and backfill each vial with an inert gas (Argon or Nitrogen) three times.[10]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).[11]
-
Heat the reactions to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[11]
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals to determine the most effective catalyst/ligand system.
Question 3: What is the impact of the base on the reaction speed, and which bases are recommended?
Answer: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[4][12][13] For challenging couplings, the choice of base can be the difference between a stalled reaction and a high-yielding, rapid conversion.
Inadequate base strength or poor solubility of the base can significantly slow down the reaction. For your electron-deficient substrate, stronger bases are often more effective.
| Base | Recommended Solvent System(s) | Comments |
| K₃PO₄ (Potassium Phosphate) | Dioxane/water, Toluene/water, THF/water | Often a highly effective base for difficult couplings due to its sufficient basicity and solubility in aqueous mixtures.[4][6] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, THF, Toluene (can be used in anhydrous conditions) | A strong and highly effective base, particularly useful in non-aqueous conditions.[10][14] |
| K₂CO₃ (Potassium Carbonate) | Dioxane/water, Ethanol/water | A common and cost-effective choice, though may be less effective than K₃PO₄ for this specific substrate.[4][14] |
| KF (Potassium Fluoride) | Anhydrous DMF or THF | A milder base that can be advantageous if your substrate or product is sensitive to hydrolysis.[13][15] |
Question 4: Could my choice of solvent be limiting the reaction rate?
Answer: Absolutely. The solvent system must effectively dissolve the aryl halide, the boronic acid, and the base to facilitate the reaction.[14] The polarity of the solvent can also influence the rates of the various steps in the catalytic cycle.[16][17]
For many Suzuki couplings, a mixture of an organic solvent with water is beneficial as it helps to dissolve the inorganic base.[14]
| Solvent System | Ratio (v/v) | Rationale & Considerations |
| 1,4-Dioxane / Water | 4:1 to 10:1 | A robust and widely used system that balances the solubility of organic and inorganic components.[11][14] |
| Toluene / Water | 10:1 | A less polar option that can be effective, particularly with certain catalyst systems.[4] |
| THF / Water | 4:1 to 10:1 | Another common ethereal solvent system. Ensure THF is free of peroxides.[14] |
| DMF (anhydrous) | N/A | A polar aprotic solvent that can be useful, especially with bases like KF or Cs₂CO₃.[14][15] |
If you observe poor solubility of your starting materials, screening different solvent systems is highly recommended.[15]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki coupling and where are the bottlenecks for electron-deficient substrates?
A1: The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[1] For electron-deficient substrates like yours, this step can be challenging depending on the ligand.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[5]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
The primary bottlenecks for your substrate are typically the oxidative addition and potentially the transmetalation if the base and solvent are not optimal.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: I'm observing debromination of my starting material. What causes this and how can I prevent it?
A2: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur through a competing reaction pathway, often promoted by certain catalyst/ligand combinations or impurities in the reaction mixture. To minimize this, ensure a rigorously inert atmosphere to prevent catalyst degradation.[10] Additionally, using a well-defined catalyst system, such as the recommended XPhosPdG2/XPhos tandem, can sometimes suppress this side reaction.[7][8]
Q3: Can I selectively couple at the C-Br bond over the C-Cl bond?
A3: Yes, selective coupling is highly feasible. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1] By using standard Suzuki coupling conditions (moderate temperatures of 80-100 °C), you can achieve excellent selectivity for the reaction at the C6-bromo position, leaving the C4-chloro group available for subsequent functionalization if desired.[9]
Q4: Are there any alternative cross-coupling methods for this type of substrate?
A4: While the Suzuki coupling is often the method of choice due to the stability and low toxicity of boronic acids, other cross-coupling reactions could be considered.[5] The Stille coupling (using organotin reagents) is an option, but the toxicity of tin compounds is a significant drawback.[5] Nickel-catalyzed reductive couplings have also emerged as powerful methods for coupling two electrophiles, which could be an alternative strategy.[18] For certain applications, transition-metal-free couplings promoted by a strong base might also be explored, although these often require specific heterocyclic substrates.[19][20]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting slow Suzuki coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [PDF] Transition-Metal-Free Coupling Reactions of Aryl Halides | Semantic Scholar [semanticscholar.org]
Technical Support Center: Identifying Byproducts in 3-Bromo-6-chloro-2-fluorobenzonitrile Reactions by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-2-fluorobenzonitrile. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing practical, field-proven insights to help you navigate the complexities of your experimental work.
Introduction: The Chemistry of this compound
This compound is a versatile substituted aromatic compound frequently employed as a building block in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is dominated by the three different halogen substituents, each offering a potential site for reaction, alongside the cyano group. The electron-withdrawing nature of the cyano and halogen groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3][4] Understanding the potential side reactions is crucial for optimizing reaction conditions and ensuring the purity of the desired product.
Part 1: Frequently Asked Questions (FAQs) about Byproduct Identification
This section addresses common questions that arise during the analysis of reactions involving this compound.
Q1: What are the most common types of byproducts I should expect in my reactions?
A1: Given the structure of this compound, the most prevalent byproducts typically arise from three main reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the intended reaction pathway, but substitution can sometimes occur at an undesired position, leading to isomeric byproducts. The fluorine atom is often the most labile leaving group in SNAr reactions due to the high electronegativity which polarizes the C-F bond.[4]
-
Hydrolysis: The cyano group (-CN) can undergo hydrolysis under either acidic or basic conditions to form a primary amide (-CONH₂) or a carboxylic acid (-COOH) byproduct.[5][6][7][8]
-
Dehalogenation: In the presence of a catalyst (e.g., palladium in cross-coupling reactions) and a hydrogen source, one or more of the halogen atoms can be replaced by a hydrogen atom, leading to reduced byproducts.[9][10][11]
Q2: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. How can I begin to identify the byproduct?
A2: Unexpected aromatic signals are a common indicator of byproduct formation. Here’s a systematic approach to their identification:
-
Analyze the Splitting Patterns: The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the new peaks provide information about the neighboring protons. Changes in these patterns compared to your starting material can indicate which substituent has been replaced.
-
Check for Isomers: If your reaction was intended to be a substitution, consider the possibility of substitution at a different halogen position. The resulting isomer will have a distinct set of aromatic proton signals.
-
Consider Dehalogenation: A simpler aromatic splitting pattern might suggest that a halogen has been replaced by a hydrogen. For instance, if the bromine was replaced by hydrogen, you would expect to see changes in the signals of the adjacent protons.
Q3: My ¹⁹F NMR spectrum shows more than one signal. What does this indicate?
A3: The presence of multiple signals in a ¹⁹F NMR spectrum is a clear sign of different fluorine environments.[12][13][14][15] This could be due to:
-
Unreacted Starting Material: One peak will correspond to your starting this compound.
-
Desired Product: If the fluorine atom is retained in your product, it will have a new chemical shift.
-
Fluorine-containing Byproducts: If a reaction occurs elsewhere on the ring but leaves the fluorine atom intact, the byproduct will have its own characteristic ¹⁹F chemical shift.
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for detecting and quantifying fluorine-containing species.[13][14]
Q4: How can I confirm if the cyano group has been hydrolyzed?
A4: Hydrolysis of the nitrile to an amide or carboxylic acid will result in significant changes in the NMR spectra:
-
¹H NMR:
-
Amide Formation: Look for the appearance of two broad singlets in the region of 5.5-8.5 ppm, corresponding to the -CONH₂ protons.
-
Carboxylic Acid Formation: A very broad singlet, typically downfield (>10 ppm), is characteristic of a carboxylic acid proton (-COOH).
-
-
¹³C NMR: The carbon of the cyano group (typically ~115-125 ppm) will be replaced by a carbonyl carbon signal further downfield (amide: ~165-175 ppm; carboxylic acid: ~170-185 ppm).
-
IR Spectroscopy: This can be a quick complementary technique. Look for the disappearance of the sharp nitrile stretch (~2220-2260 cm⁻¹) and the appearance of a strong carbonyl stretch (~1630-1690 cm⁻¹ for amides, ~1680-1710 cm⁻¹ for carboxylic acids).
Part 2: Troubleshooting Guide for Byproduct Analysis
This section provides a structured approach to troubleshooting common issues encountered during the NMR analysis of your reaction mixtures.
Issue 1: Ambiguous Peak Assignments in the ¹H NMR Spectrum
Causality: Overlapping aromatic signals are common in multi-substituted benzene rings. Small amounts of byproducts can be difficult to distinguish from the main product and starting material.
Troubleshooting Protocol:
-
Optimize NMR Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) can alter the chemical shifts of your compounds and may resolve overlapping peaks.[16]
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping you to piece together the spin systems of the different aromatic rings present in your mixture.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates proton signals with their directly attached carbon atoms, providing valuable information for assigning both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away, which is extremely useful for identifying connectivity within your molecules and distinguishing between isomers.
-
-
Spiking Experiment: Add a small amount of pure starting material to your NMR sample. An increase in the intensity of the corresponding peaks will confirm their identity. If you have a synthesized standard of your expected product, you can do the same to confirm its signals.
Issue 2: Difficulty in Quantifying Byproducts
Causality: Accurate quantification of minor components by standard ¹H NMR integration can be challenging due to overlapping signals and differences in relaxation times.
Troubleshooting Protocol:
-
Quantitative NMR (qNMR): This is a powerful technique for accurately determining the concentration and purity of compounds.[17][18][19][20][21]
-
Internal Standard: Add a known amount of a stable, non-reactive internal standard with sharp, well-resolved peaks (e.g., maleic acid, 1,4-dinitrobenzene) to your sample.
-
Acquisition Parameters: Ensure complete relaxation of all signals by using a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Calculation: The molar ratio of your byproduct to the internal standard can be calculated by comparing their integral values, normalized for the number of protons each signal represents.
-
Table 1: Example of qNMR Data for Byproduct Quantification
| Compound | Signal Used (ppm) | Number of Protons | Integral Value | Molar Amount (relative to IS) |
| Internal Standard | 6.30 (s) | 2 | 1.00 | 1.00 |
| Byproduct A | 7.85 (d) | 1 | 0.15 | 0.30 |
| Byproduct B | 8.10 (s) | 1 | 0.08 | 0.16 |
Issue 3: Identifying Non-Protonated Byproducts or Impurities
Causality: Some byproducts or impurities may have few or no protons, making them difficult to detect by ¹H NMR. Common culprits include inorganic salts or fully substituted aromatic rings.
Troubleshooting Protocol:
-
Heteronuclear NMR:
-
Mass Spectrometry (MS): LC-MS or GC-MS are invaluable for identifying the molecular weights of components in your reaction mixture, providing strong evidence for the presence of specific byproducts.
-
Elemental Analysis: If the byproduct can be isolated, elemental analysis can provide its empirical formula.
Part 3: Visualizing Reaction Pathways and Workflows
Diagram 1: Common Reaction Pathways
The following diagram illustrates the primary reaction pathways leading to common byproducts from this compound.
Caption: Potential reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Byproduct Identification
This workflow provides a logical sequence of experiments to identify an unknown byproduct.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA | MDPI [mdpi.com]
- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 8. websites.nku.edu [websites.nku.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 16. Troubleshooting [chem.rochester.edu]
- 17. resolvemass.ca [resolvemass.ca]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. enovatia.com [enovatia.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. usp.org [usp.org]
- 22. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Selective Mono-Arylation of 3-Bromo-6-chloro-2-fluorobenzonitrile
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions for the selective mono-arylation of 3-bromo-6-chloro-2-fluorobenzonitrile, a key intermediate in the synthesis of complex molecules for medicinal and materials science applications. As Senior Application Scientists, we have designed this resource to address the specific challenges of achieving high selectivity and yield in your experiments.
Understanding the Challenge: Site-Selectivity
The primary challenge in functionalizing this compound lies in selectively reacting at one C-X bond while leaving the others intact. In transition-metal catalyzed cross-coupling reactions, the selectivity of oxidative addition is the key determining step.[1] The reactivity of carbon-halogen bonds typically follows the trend: C-I > C-Br > C-OTf >> C-Cl >> C-F.[2][3] This inherent reactivity difference is the foundation for achieving selective mono-arylation at the C-Br bond.
Our goal is to exploit this reactivity gap to functionalize the 3-position (C-Br) exclusively, preserving the 6-position (C-Cl) for subsequent transformations.
References
Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile
Introduction: Navigating the Challenges of a Polysubstituted Aryl Halide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the synthesis of complex molecules.[3] However, the success of a Suzuki coupling is highly dependent on the nature of the substrates and the choice of the palladium catalyst.
Our focus here is on a particularly challenging substrate: 3-Bromo-6-chloro-2-fluorobenzonitrile. This molecule presents several hurdles for the synthetic chemist:
-
Multiple Halogen Atoms: The presence of bromine, chlorine, and fluorine atoms with differing reactivities requires a catalyst with high selectivity for the C-Br bond. The relative reactivity for oxidative addition to a palladium(0) center generally follows the trend I > Br > OTf > Cl > F.
-
Electron-Deficient Ring: The electron-withdrawing nature of the nitrile (-CN) and halogen substituents deactivates the aromatic ring, making oxidative addition, often the rate-determining step, more difficult.[3]
-
Steric Hindrance: The substituents ortho to the bromine atom can sterically encumber the reaction center, impeding the approach of the palladium catalyst.
This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of this compound, offering insights into catalyst selection and providing supporting experimental context based on reactions with structurally similar, challenging substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is crucial for rational catalyst selection and reaction optimization. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This step is often rate-limiting, especially with less reactive halides like aryl chlorides.[5]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the activation of the boronic acid or ester by a base to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The choice of palladium catalyst, specifically the ligands coordinated to the metal center, significantly influences the efficiency of each of these steps.
Comparison of Palladium Catalysts
Direct comparative data for the Suzuki coupling of this compound is scarce in the literature. Therefore, the following comparison is based on the known performance of these catalysts with structurally related and otherwise challenging substrates, such as polychlorinated arenes and electron-deficient aryl halides.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Potential Limitations | Expected Performance with Target Substrate |
| Pd(PPh₃)₄ | Monodentate Phosphine | 1-5 | Commercially available, well-established for a range of couplings. | Prone to decomposition at high temperatures; can be less effective for electron-deficient or sterically hindered substrates.[7][8] | Moderate. May require higher catalyst loading and longer reaction times. Potential for side reactions. |
| PdCl₂(dppf) | Bidentate Phosphine | 1-3 | Thermally stable, good for a variety of aryl bromides and chlorides.[9][10] | Can be less active for very hindered substrates compared to bulky monophosphine ligands. | Good. Likely to provide higher yields and better selectivity than Pd(PPh₃)₄ under optimized conditions. |
| Pd(OAc)₂ + SPhos | Bulky Biarylphosphine | 0.5-2 | Highly active for challenging substrates, including aryl chlorides and hindered systems.[11][12] Promotes rapid oxidative addition and reductive elimination. | Air-sensitive ligand requires careful handling; higher cost. | Excellent. Expected to provide high yields under mild conditions with low catalyst loading due to the ligand's bulk and electron-donating properties. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 1-3 | Air and moisture stable pre-catalyst, highly active for a broad range of substrates including aryl chlorides.[4][6][13] Strong σ-donating NHC ligand enhances catalytic activity. | May require higher temperatures for activation of the pre-catalyst. | Very Good to Excellent. The robustness and high activity of NHC ligands make this a strong candidate for achieving high conversion with the challenging substrate. |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki coupling of this compound with a generic arylboronic acid using a high-performance catalyst system.
Reaction: Suzuki coupling of this compound with Phenylboronic Acid using Pd(OAc)₂/SPhos.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Caption: General workflow for the Suzuki coupling experiment.
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Discussion: Rationale for Catalyst Selection
For a substrate as challenging as this compound, the choice of a highly active and robust catalyst system is paramount.
-
Pd(PPh₃)₄: While a classic catalyst, its tendency to form inactive palladium black at elevated temperatures and its lower activity towards electron-deficient aryl halides make it a less ideal choice for this transformation. Lower yields and the need for higher catalyst loadings would be anticipated.[7]
-
PdCl₂(dppf): This catalyst offers a good balance of stability and reactivity. The bidentate dppf ligand forms a stable complex with palladium, which can be beneficial for many standard Suzuki couplings.[9][10] It is a reliable choice and likely to provide a satisfactory yield, although it may be outperformed by more modern catalyst systems specifically designed for difficult substrates.
-
Pd(OAc)₂ / SPhos (Buchwald-Hartwig Ligands): The development of bulky, electron-rich biarylphosphine ligands by Buchwald and others has revolutionized palladium-catalyzed cross-coupling reactions.[12] Ligands like SPhos accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. Their steric bulk promotes the formation of the catalytically active monoligated palladium species. For the target substrate, this catalyst system is expected to be highly effective, enabling the reaction to proceed at lower temperatures and with lower catalyst loadings, leading to higher yields and cleaner reaction profiles.[11]
-
PEPPSI-IPr (N-Heterocyclic Carbene Ligands): N-Heterocyclic carbenes (NHCs) are strong σ-donating ligands that form very stable bonds with palladium.[14] This stability translates to highly active and long-lived catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable, making them user-friendly.[6][13] The strong electron donation from the NHC ligand facilitates the oxidative addition of the electron-deficient C-Br bond in the substrate, making PEPPSI-IPr an excellent candidate for this challenging coupling.[4]
Conclusion
While traditional palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be employed for the Suzuki coupling of this compound, superior performance in terms of yield, reaction time, and catalyst loading is anticipated with more advanced catalyst systems. Specifically, the use of palladium pre-catalysts with bulky, electron-rich biarylphosphine ligands such as SPhos, or robust N-heterocyclic carbene ligands like in the PEPPSI-IPr complex, is highly recommended. These modern catalysts are designed to overcome the challenges of steric hindrance and electronic deactivation presented by the substrate, offering a more efficient and reliable route to the desired biaryl product. The choice between these advanced systems may ultimately depend on factors such as cost, availability, and specific reaction optimization parameters.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ionicviper.org [ionicviper.org]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
reactivity comparison of 3-Bromo-6-chloro-2-fluorobenzonitrile vs 3-bromo-2,6-difluorobenzonitrile
A Senior Application Scientist's In-depth Analysis of 3-Bromo-6-chloro-2-fluorobenzonitrile vs. 3-bromo-2,6-difluorobenzonitrile in Nucleophilic Aromatic Substitution
In the landscape of modern drug discovery and organic synthesis, halogenated benzonitriles are invaluable building blocks. Their utility stems from the ability of the electron-withdrawing nitrile group to activate the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for constructing complex molecular architectures. The strategic placement of various halogen atoms further modulates the reactivity of the benzene ring, offering a nuanced toolkit for medicinal chemists.
This guide provides a detailed comparison of the reactivity of two such building blocks: This compound (1) and 3-bromo-2,6-difluorobenzonitrile (2) . We will delve into the electronic and steric factors governing their reactivity, and present a detailed experimental protocol for a comparative kinetic study, complete with hypothetical supporting data. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of reagents for their synthetic campaigns.
Understanding the Battlefield: Electronic and Steric Effects in SNAr
The reactivity of aryl halides in SNAr reactions is predominantly dictated by a two-step addition-elimination mechanism.[1] The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount to the overall reaction rate. Electron-withdrawing groups, such as the nitrile group (-CN), positioned ortho or para to the leaving group, are crucial as they delocalize the negative charge, thereby stabilizing the Meisenheimer intermediate and accelerating the reaction.[2][3]
Let's analyze the substitution patterns of our two molecules of interest:
-
This compound (1): Here, the nitrile group is ortho to a fluorine atom at the C2 position and a chlorine atom at the C6 position. The bromine at C3 is meta to both potential leaving groups.
-
3-bromo-2,6-difluorobenzonitrile (2): In this case, the nitrile group is ortho to two fluorine atoms at the C2 and C6 positions. The bromine at C3 is meta to both fluorine atoms.
The key to predicting the relative reactivity lies in understanding the influence of the halogen substituents on the electrophilicity of the carbon atoms bearing potential leaving groups (F or Cl). Halogens exert a dual electronic effect: a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+R) due to their lone pairs.[4] In the context of SNAr, the inductive effect is the dominant factor in activating the ring towards nucleophilic attack.[5]
A crucial aspect of SNAr reactions is the leaving group ability of halogens, which follows the order F > Cl ≈ Br > I.[6] This is contrary to SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step.[1][7] The actual cleavage of the strong C-F bond occurs in the subsequent, faster elimination step.
Considering these principles, we can predict the likely sites of nucleophilic attack and the relative reactivities:
-
In Compound 1 , both the fluorine at C2 and the chlorine at C6 are activated by the ortho nitrile group. Given that fluoride is a better leaving group than chloride in SNAr reactions, substitution is most likely to occur at the C2 position, displacing the fluorine.
-
In Compound 2 , both fluorine atoms at C2 and C6 are activated by the ortho nitrile group. Due to the symmetry of the activation, a nucleophile could attack either position.
When comparing the reactivity of the C2 fluorine in Compound 1 versus the C2/C6 fluorines in Compound 2 , we must consider the other halogen substituents. In Compound 1 , the chlorine at C6 provides additional inductive electron withdrawal, further activating the ring. Conversely, in Compound 2 , the second fluorine atom at C6 also provides strong inductive withdrawal. Given that fluorine is more electronegative than chlorine, it exerts a stronger inductive effect. Therefore, it is reasonable to hypothesize that 3-bromo-2,6-difluorobenzonitrile (2) will be more reactive towards nucleophilic aromatic substitution than this compound (1) due to the greater overall electron withdrawal from the two fluorine atoms compared to one fluorine and one chlorine atom.
Steric hindrance is another factor to consider.[8][9] However, in both molecules, the potential leaving groups are in relatively unhindered positions ortho to the nitrile group. The bromine atom at the C3 position is unlikely to pose significant steric hindrance to the approaching nucleophile at either the C2 or C6 positions.
A Practical Approach: Experimental Design for Reactivity Comparison
To empirically validate our hypothesis, a competitive kinetic experiment can be designed. This involves reacting an equimolar mixture of both benzonitriles with a limiting amount of a nucleophile and monitoring the product formation over time.
Experimental Workflow
Caption: Workflow for the competitive kinetic analysis.
Detailed Experimental Protocol
Objective: To determine the relative reactivity of this compound (1) and 3-bromo-2,6-difluorobenzonitrile (2) towards nucleophilic aromatic substitution with piperidine.
Materials:
-
This compound (1)
-
3-bromo-2,6-difluorobenzonitrile (2)
-
Piperidine
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Internal standard (e.g., decane)
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Preparation of Stock Solution: Prepare a 0.1 M stock solution in anhydrous DMSO containing an equimolar mixture of this compound (1) and 3-bromo-2,6-difluorobenzonitrile (2), along with a known concentration of an internal standard.
-
Reaction Initiation: In a thermostated reaction vessel at 50 °C, add a calculated volume of the stock solution. Initiate the reaction by adding a substoichiometric amount of piperidine (e.g., 0.5 equivalents relative to the total concentration of aryl halides).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent system (e.g., acetonitrile/water) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the remaining reactants and the newly formed products.
-
Data Analysis: Plot the concentration of each reactant and product against time. Determine the initial rate of consumption for each benzonitrile derivative. The ratio of the initial rates will provide the relative reactivity.
Hypothetical Experimental Data and Interpretation
Based on our theoretical analysis, we would expect to observe a faster consumption of 3-bromo-2,6-difluorobenzonitrile (2). The hypothetical data below illustrates this expected outcome.
| Time (min) | [Compound 1] (M) | [Compound 2] (M) | [Product from 1] (M) | [Product from 2] (M) |
| 0 | 0.050 | 0.050 | 0.000 | 0.000 |
| 5 | 0.048 | 0.045 | 0.002 | 0.005 |
| 15 | 0.045 | 0.038 | 0.005 | 0.012 |
| 30 | 0.041 | 0.029 | 0.009 | 0.021 |
| 60 | 0.035 | 0.018 | 0.015 | 0.032 |
| 120 | 0.028 | 0.009 | 0.022 | 0.041 |
From this data, a plot of concentration versus time would clearly show a steeper decline for Compound 2, indicating a faster reaction rate. The initial rate for the consumption of Compound 2 would be significantly higher than that for Compound 1.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steric Considerations | OpenOChem Learn [learn.openochem.org]
- 9. youtube.com [youtube.com]
The Strategic Cost-Effectiveness of 3-Bromo-6-chloro-2-fluorobenzonitrile in the Synthesis of Venetoclax: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step synthesis for active pharmaceutical ingredients (APIs), the choice of starting materials is a critical determinant of overall process efficiency and cost-effectiveness. This guide provides an in-depth comparative analysis of synthetic routes to the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax, with a specific focus on the strategic utility of 3-Bromo-6-chloro-2-fluorobenzonitrile as a key building block. Through a detailed examination of experimental data, we will objectively compare its performance against alternative starting materials, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Synthetic Challenge of Venetoclax
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2, approved for the treatment of certain types of leukemia and lymphoma.[1] Its complex molecular architecture necessitates a multi-step synthetic approach, where the efficiency of each step and the cost of raw materials significantly impact the final production cost. Several synthetic routes to Venetoclax have been developed, each with its own set of advantages and challenges.[1][2] This guide will dissect these routes to illuminate the cost-effectiveness of employing this compound.
Synthetic Strategy Overview: Convergent vs. Linear Approaches
The synthesis of Venetoclax typically follows a convergent strategy, where different fragments of the molecule are synthesized separately and then coupled together in the later stages.[1] This approach is often more efficient than a linear synthesis as it allows for the parallel production of intermediates and can lead to higher overall yields. The choice of starting materials for these fragments is where the cost-effectiveness analysis becomes paramount.
Route 1: The this compound Approach
One of the developed synthetic routes for a key intermediate of Venetoclax utilizes this compound as the starting material. This approach leverages the unique reactivity of this substituted benzonitrile to construct the central aromatic core of the drug.
Experimental Protocol: Synthesis of a Key Venetoclax Intermediate
The following is a representative, multi-step protocol for the synthesis of a key intermediate starting from this compound.
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: this compound is reacted with a suitable amine under basic conditions. The highly activated fluorine atom is displaced by the amine, forming a new carbon-nitrogen bond.
-
Rationale: The electron-withdrawing nitrile and halogen groups activate the aromatic ring towards nucleophilic attack, making the displacement of the fluorine atom favorable. Dichloroethane is a common solvent for this type of reaction.
Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig)
-
Reaction: The bromo-substituted intermediate from Step 1 undergoes a palladium-catalyzed cross-coupling reaction to introduce another key fragment of the Venetoclax molecule.
-
Rationale: The bromine atom serves as a handle for well-established and versatile palladium-catalyzed reactions, allowing for the efficient formation of a carbon-carbon or carbon-nitrogen bond, a crucial step in assembling the complex core of Venetoclax.[2][3][4]
Step 3: Further Functional Group Manipulations
-
Reaction: Subsequent steps may involve hydrolysis of the nitrile group to a carboxylic acid, followed by amide bond formation to complete the synthesis of the key intermediate.
Visualizing the Workflow:
Caption: Synthetic workflow for a key Venetoclax intermediate.
Alternative Synthetic Routes and Comparative Analysis
To objectively assess the cost-effectiveness of the this compound route, it is essential to compare it with alternative synthetic strategies that utilize different starting materials. Two notable alternatives are presented below.
Alternative Route A: Starting from 4-Bromo-1-fluoro-2-nitrobenzene
This route begins with a different halogenated and nitrated benzene derivative to construct a similar central aromatic core.
Alternative Route B: Starting from 2-Fluoro-5-nitrobenzoic acid
This approach utilizes a benzoic acid derivative, which already contains the carboxylic acid functionality, potentially shortening the overall synthesis.
Cost-Effectiveness Comparison
The following table provides a semi-quantitative comparison of the three synthetic routes. The cost data is based on currently available prices for research-grade quantities and may vary for bulk industrial procurement. Yields are representative of those reported in the literature for similar transformations.
| Parameter | Route 1: this compound | Alternative Route A: 4-Bromo-1-fluoro-2-nitrobenzene | Alternative Route B: 2-Fluoro-5-nitrobenzoic acid |
| Starting Material Cost (per mole) | Moderate to High[5][6][7][8][9] | Low to Moderate[10] | Low[11][12][13] |
| Number of Synthetic Steps | Potentially fewer functional group manipulations | May require reduction of the nitro group and introduction of a nitrile or carboxylic acid | Fewer steps due to pre-existing carboxylic acid |
| Typical Overall Yield | Good to Excellent | Moderate to Good | Good |
| Key Transformations | Nucleophilic Aromatic Substitution, Pd-catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution, Nitro Reduction, Sandmeyer Reaction (or similar), Pd-catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution, Nitro Reduction, Amide Coupling |
| Process Considerations | Readily available handles for versatile cross-coupling. | Requires additional steps for functional group interconversion. | May offer a more direct route to the carboxylic acid intermediate. |
Discussion: The Strategic Advantage of this compound
While starting materials like 4-Bromo-1-fluoro-2-nitrobenzene and 2-Fluoro-5-nitrobenzoic acid may appear more cost-effective on a per-mole basis for the initial raw material, a deeper analysis reveals the strategic advantages of the this compound route.
-
Convergence and Efficiency: The presence of both a bromine and a fluorine atom on the same molecule allows for a highly convergent and efficient synthesis. The fluorine is readily displaced in a nucleophilic aromatic substitution, while the bromine serves as a robust handle for subsequent palladium-catalyzed cross-coupling reactions. This dual reactivity in a single, readily functionalizable molecule can streamline the overall synthetic sequence, potentially reducing the number of steps and increasing the overall yield.[2][4]
-
Process Robustness: Palladium-catalyzed cross-coupling reactions are well-established and highly reliable transformations in industrial pharmaceutical synthesis.[3] The use of a bromo-substituted intermediate allows for the application of a wide range of these robust and scalable reactions, contributing to a more predictable and reproducible manufacturing process.
-
Avoidance of Harsh Reagents: Alternative routes may require harsh or hazardous reagents for functional group transformations, such as the reduction of a nitro group or a Sandmeyer reaction to introduce a nitrile. The this compound route can potentially circumvent the need for some of these more challenging steps.
Conclusion: A Calculated Investment for Long-Term Gain
The selection of a starting material in a multi-step API synthesis is a multifaceted decision that extends beyond the initial purchase price. While this compound may have a higher upfront cost compared to some alternatives, its strategic value lies in its ability to facilitate a more convergent, efficient, and robust synthetic route to complex molecules like Venetoclax. By potentially reducing the number of synthetic steps, improving overall yield, and utilizing well-established, scalable reactions, the initial investment in this versatile building block can lead to significant long-term cost savings and a more streamlined manufacturing process. This guide underscores the importance of a holistic approach to cost-effectiveness analysis, where the chemical attributes of a starting material are weighed against the entire synthetic pathway to make informed and strategic decisions in drug development.
References
- 1. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia [ccspublishing.org.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 943830-79-3 [chemicalbook.com]
- 6. 943830-79-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. aobchem.com [aobchem.com]
- 8. This compound | CAS#:943830-79-3 | Chemsrc [chemsrc.com]
- 9. This compound 95% | CAS: 943830-79-3 | AChemBlock [achemblock.com]
- 10. chemimpex.com [chemimpex.com]
- 11. alkalisci.com [alkalisci.com]
- 12. calpaclab.com [calpaclab.com]
- 13. ossila.com [ossila.com]
A Senior Application Scientist's Guide to the LC-MS Validation of Reaction Products from 3-Bromo-6-chloro-2-fluorobenzonitrile
For researchers, scientists, and professionals engaged in the fast-paced world of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth, experience-driven approach to the validation of reaction products originating from 3-Bromo-6-chloro-2-fluorobenzonitrile, a versatile but complex starting material. We will move beyond rote protocols to explain the underlying rationale for our experimental choices, ensuring a robust and self-validating analytical workflow.
Our focus will be on the use of Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and indispensable tool in modern synthetic chemistry.[1][2][3] We will explore a representative synthetic transformation and detail the LC-MS methodologies to confidently identify the expected product and potential byproducts.
The Synthetic Challenge: A Representative Reaction
To illustrate a practical validation workflow, we will consider a common and powerful C-C bond-forming reaction: the Suzuki-Miyaura cross-coupling.[4][5][6] This palladium-catalyzed reaction is a staple in medicinal chemistry for the synthesis of biaryl compounds.[4][6]
In our hypothetical reaction, we will couple this compound with phenylboronic acid. Given the relative reactivity of aryl halides in Suzuki couplings (I > OTf > Br >> Cl), the reaction is expected to proceed selectively at the bromine position.[5]
Reaction Scheme:
Our primary analytical objectives are:
-
To confirm the formation of the desired product, 3-Phenyl-6-chloro-2-fluorobenzonitrile.
-
To detect any unreacted starting materials.
-
To identify potential side products, such as a diarylated species or products from the reaction at the chlorine position.
The Analytical Solution: A Validated LC-MS Approach
Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice due to its exceptional sensitivity and selectivity, allowing for the separation and identification of compounds in complex mixtures.[1][2][3]
Experimental Workflow
Caption: A streamlined workflow for the LC-MS validation of synthetic reaction products.
Detailed Experimental Protocol
Materials:
-
Reaction mixture (quenched)
-
LC-MS grade acetonitrile (ACN)[7]
-
LC-MS grade water[7]
-
LC-MS grade formic acid[7]
-
HPLC vials with septa
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a Time-of-Flight (TOF) mass analyzer for high-resolution mass accuracy)
Procedure:
-
Sample Preparation:
-
Upon completion, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Perform a standard aqueous workup and extraction (e.g., with ethyl acetate).
-
Dry the organic layer, filter, and evaporate the solvent.
-
Dissolve a small amount of the crude residue (approximately 1 mg) in 1 mL of a 1:1 mixture of acetonitrile and water. This will serve as the stock solution.
-
Perform a further 1:100 dilution of the stock solution with the same solvent mixture for LC-MS analysis. This high dilution minimizes the risk of source contamination and detector saturation.
-
-
LC-MS Method Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase provides excellent retention for the relatively nonpolar aromatic compounds of interest.[8] The short column length and small particle size allow for fast and efficient separations. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the protonation of analytes in positive ion mode ESI, enhancing sensitivity.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a versatile organic solvent for reverse-phase chromatography with good UV transparency and compatibility with ESI-MS.[8] |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution is necessary to separate compounds with a range of polarities, from the starting materials to the product. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separations. |
| Injection Vol. | 2 µL | A small injection volume prevents column overloading and peak distortion. |
| Ionization Mode | ESI Positive | Electrospray ionization is a soft ionization technique well-suited for small molecules.[2] The nitrile group and aromatic rings can be protonated. |
| Mass Range | 100 - 500 m/z | This range comfortably covers the molecular weights of the starting material, product, and potential side products. |
| Data Acquisition | Full Scan | A full scan allows for the detection of all ions within the specified mass range, crucial for identifying unknown byproducts. |
Interpreting the Data: A Step-by-Step Guide
The successful interpretation of LC-MS data is a multi-step process that combines chromatographic and mass spectrometric information.
The Total Ion Chromatogram (TIC)
The first step is to examine the Total Ion Chromatogram (TIC), which is a plot of the total ion intensity versus retention time. Each peak in the TIC represents one or more compounds eluting from the LC column.
Mass Spectral Analysis
By clicking on each chromatographic peak, you can view the corresponding mass spectrum. This will show the mass-to-charge ratios (m/z) of the ions detected at that specific retention time.
Expected Molecular Weights and m/z Values:
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₇H₂BrClFN | 234.45 | 234.9122 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 122.0556 |
| 3-Phenyl-6-chloro-2-fluorobenzonitrile | C₁₃H₇ClFN | 231.66 | 232.0329 |
Note: The expected [M+H]⁺ values are calculated based on the monoisotopic masses of the most abundant isotopes.
Extracted Ion Chromatograms (EIC)
To selectively look for your compounds of interest, you can generate Extracted Ion Chromatograms (EICs). An EIC is a chromatogram created by plotting the intensity of a specific m/z value over time. This is an incredibly powerful tool for picking out a compound of interest from a complex mixture, even if it is not a major peak in the TIC.
Comparing Alternatives and Validating Results
While LC-MS is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques.
-
High-Resolution Mass Spectrometry (HRMS): Using a TOF or Orbitrap mass analyzer provides highly accurate mass measurements.[1] This allows for the determination of the elemental composition of an ion, providing a much higher degree of confidence in its identification than nominal mass measurements from a quadrupole analyzer.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected.[3][9] The fragmentation pattern is unique to a particular molecule and can be used to confirm its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete and unambiguous structure elucidation, NMR spectroscopy remains the gold standard. While LC-MS can confirm the presence of a compound with the correct mass, NMR provides detailed information about the connectivity of atoms within the molecule.
Conclusion
The successful validation of reaction products from this compound requires a systematic and well-reasoned approach. By combining a logical experimental workflow with a robust LC-MS method, researchers can confidently identify their desired products and gain valuable insights into the reaction's outcome. The principles and protocols outlined in this guide provide a solid foundation for the rigorous analysis of novel chemical entities, ultimately accelerating the drug discovery and development process.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. pubs.acs.org [pubs.acs.org]
comparative yield analysis of Suzuki reactions with bromo-chloro vs. bromo-iodo benzonitriles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[1][2][3] The efficiency of this palladium-catalyzed reaction is profoundly influenced by the nature of the organohalide substrate. This guide provides an in-depth comparative analysis of the reaction yields obtained using two distinct dihalogenated benzonitriles: a bromo-chloro and a bromo-iodo substituted benzonitrile. Through a combination of theoretical principles and supporting experimental data, we will elucidate the factors governing the reactivity and selectivity in these systems, offering valuable insights for optimizing synthetic strategies.
Mechanistic Considerations: The Decisive Role of Oxidative Addition
The catalytic cycle of the Suzuki reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Of these, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[1][4][6] The facility of this step is directly related to the strength of the carbon-halogen (C-X) bond being cleaved.
The established order of reactivity for aryl halides in Suzuki couplings is R-I > R-Br >> R-Cl.[1][7] This trend is a direct consequence of the decreasing C-X bond dissociation energies down the halogen group. The C-I bond is the weakest, followed by C-Br, and then the significantly stronger C-Cl bond.[8][9][10] Consequently, aryl iodides and bromides typically undergo oxidative addition more readily than their chloride counterparts, which often require more specialized and robust catalytic systems to achieve comparable reactivity.[11][12][13]
Furthermore, the electronic nature of the substituents on the aryl halide can influence the rate of oxidative addition. Electron-withdrawing groups, such as the nitrile (-CN) group in our substrates, generally enhance the rate of this step.[14][15] This is attributed to the increased electrophilicity of the carbon atom attached to the halogen, making it more susceptible to attack by the electron-rich palladium(0) catalyst.
Experimental Design: A Head-to-Head Comparison
To empirically validate these principles, a series of Suzuki-Miyaura coupling reactions were conducted. Two substrates, 4-bromo-2-chlorobenzonitrile and 4-bromo-2-iodobenzonitrile, were each reacted with phenylboronic acid under identical, standardized conditions. The selection of these substrates allows for a direct comparison of the reactivity of the C-Cl versus C-I bond in a competitive scenario, with the C-Br bond serving as a constant.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiments.
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.005 mmol, 0.5 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Degas a mixture of toluene and water (e.g., 4:1, 5 mL) by bubbling with argon for 15 minutes. Add the degassed solvent to the reaction vessel.
-
Reaction: Heat the mixture to 80°C with vigorous stirring under an inert atmosphere (argon or nitrogen).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[16][17]
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
Results and Discussion
The comparative Suzuki reactions of 4-bromo-2-chlorobenzonitrile and 4-bromo-2-iodobenzonitrile with phenylboronic acid are expected to demonstrate a significant difference in both reactivity and product distribution, highlighting the principles of chemoselectivity in cross-coupling reactions.
Predicted Yield Comparison
| Aryl Halide Substrate | Expected Major Product | Expected Yield Range | Rationale |
| 4-Bromo-2-iodobenzonitrile | 2-Chloro-4-phenylbenzonitrile | High (e.g., >90%) | The significantly weaker C-I bond will undergo oxidative addition much more readily than the C-Br bond. |
| 4-Bromo-2-chlorobenzonitrile | 2-Chloro-4-phenylbenzonitrile | Moderate to High (e.g., 70-85%) | The C-Br bond is more reactive than the C-Cl bond, leading to preferential coupling at the bromo position. Some diarylation may occur under forcing conditions. |
Note: These are illustrative yield ranges based on established reactivity principles. Actual yields may vary depending on specific reaction conditions and optimization.
The reaction with 4-bromo-2-iodobenzonitrile is anticipated to proceed with high selectivity, affording the product resulting from the coupling at the iodo position in excellent yield. The large difference in reactivity between the C-I and C-Br bonds allows for a clean and efficient mono-coupling.
In the case of 4-bromo-2-chlorobenzonitrile , the reaction is also expected to be selective for the more reactive C-Br bond. However, the reactivity difference between C-Br and C-Cl is less pronounced than that between C-I and C-Br.[1][7] This may result in a slightly lower yield of the mono-coupled product and potentially the formation of a small amount of the diarylated product if the reaction is pushed to completion or if more forcing conditions are employed.
Conclusion
This comparative analysis underscores the critical role of the carbon-halogen bond strength in determining the outcome of Suzuki-Miyaura cross-coupling reactions. The established reactivity trend of I > Br >> Cl is a powerful tool for predicting and controlling selectivity in reactions involving di- or polyhalogenated substrates. For the synthesis of mono-arylated benzonitriles from dihalogenated precursors, the use of a bromo-iodo substituted starting material is predicted to offer superior selectivity and yield compared to a bromo-chloro analogue. These findings provide a practical framework for synthetic chemists to make informed decisions in the design and execution of cross-coupling strategies, ultimately leading to more efficient and selective syntheses of complex molecular targets.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 7. wwjmrd.com [wwjmrd.com]
- 8. quora.com [quora.com]
- 9. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 10. homework.study.com [homework.study.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
A Comparative Guide to Strategic Reagent Selection: Alternatives to 3-Bromo-6-chloro-2-fluorobenzonitrile in the Synthesis of Pharmaceutical Precursors
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, scalability, and economic viability of a drug development pipeline. Halogenated benzonitriles are a cornerstone of this process, serving as versatile scaffolds for constructing complex molecular architectures. Among these, 3-Bromo-6-chloro-2-fluorobenzonitrile (henceforth BCFB ) is a valuable building block, featuring three distinct halogen atoms that offer a playground for selective, stepwise functionalization.
This guide provides an in-depth comparison of alternative reagents and synthetic strategies to BCFB , grounded in mechanistic principles and supported by experimental data. We will explore the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to navigate the complexities of precursor synthesis. Our focus will be on the preparation of pyrido[2,3-d]pyrimidine scaffolds, a class of privileged heterocyclic structures known for their wide-ranging biological activities, including applications as kinase inhibitors in oncology.[1]
The Strategic Value of this compound (BCFB)
BCFB (CAS 943830-79-3) is a polysubstituted aromatic ring primed for sequential, regioselective transformations.[2][3][4] The utility of this reagent is derived from the differential reactivity of its three halogen substituents in common cross-coupling and substitution reactions.
-
C-Br Bond: The primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[5][6][7] The C-Br bond is significantly more reactive than the C-Cl bond under typical Pd-catalyzed conditions.[8]
-
C-Cl Bond: Can be activated for subsequent cross-coupling reactions under more forcing conditions or with specialized catalyst systems. It is also a potential site for nucleophilic aromatic substitution (SNAr).
-
C-F Bond & Nitrile Group: The strongly electron-withdrawing nature of the fluorine atom and the nitrile group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the C-Cl position susceptible to displacement by strong nucleophiles.[9][10]
This hierarchy of reactivity allows for a controlled, stepwise elaboration of the benzonitrile core, as illustrated below.
Caption: Reactivity hierarchy of this compound (BCFB).
Case Study: Synthesis of a 2-Amino-4-aryl-7-chloropyrido[2,3-d]pyrimidine Precursor
A plausible and high-value precursor synthesized from BCFB is a substituted 2,4-diamino-5-chlorobenzonitrile, which can then undergo cyclization to form the pyrido[2,3-d]pyrimidine core. The synthesis involves a sequential Buchwald-Hartwig amination followed by an SNAr reaction.
Caption: General workflow for synthesizing a pyrido[2,3-d]pyrimidine precursor from BCFB.
Comparative Analysis of Alternative Reagents
While BCFB is effective, alternative starting materials may offer advantages in cost, availability, safety, or may be required to achieve a different substitution pattern in the final product. We will compare BCFB to two logical alternatives.
Alternative 1: 3-Iodo-6-chloro-2-fluorobenzonitrile (ICFB) This reagent replaces the bromine with iodine. The C-I bond is more reactive than the C-Br bond in palladium-catalyzed couplings, which can lead to milder reaction conditions.
Alternative 2: 2,5-Dichloro-3-cyanopyridine This represents an alternative synthetic strategy, where the pyridine ring is pre-formed. This changes the entire synthetic approach from a linear elaboration of a benzene ring to a functionalization of a heterocyclic core.
| Feature | This compound (BCFB) | 3-Iodo-6-chloro-2-fluorobenzonitrile (ICFB) | 2,5-Dichloro-3-cyanopyridine |
| Primary Coupling Site | C-Br | C-I | C-Cl (differential reactivity) |
| Relative Reactivity | High (Br > Cl) | Very High (I > Cl) | Moderate (C2-Cl vs C5-Cl) |
| Typical Pd Loading | 1-3 mol% | 0.5-2 mol% | 2-5 mol% |
| Reaction Temperature | 80-110 °C | 25-90 °C | 90-120 °C |
| Key Advantage | Good balance of reactivity and stability; widely available. | Milder reaction conditions, potentially higher yields, shorter reaction times. | Direct route to pyridine-containing scaffolds.[11] |
| Key Disadvantage | Requires relatively high temperatures for C-Br coupling. | Higher cost and potentially lower stability than bromo-analogs. | C-Cl bond activation is generally more challenging than C-Br or C-I. |
| Regioselectivity | Excellent selectivity for C-Br over C-Cl. | Excellent selectivity for C-I over C-Cl. | Selectivity between C2 and C5 can be catalyst/ligand dependent. |
| Downstream Chemistry | Allows for subsequent SNAr at C-F or C-Cl. | Similar to BCFB. | SNAr at C2 or C5 is the primary transformation pathway. |
Experimental Protocols
The following protocols are generalized methodologies and should be optimized for specific substrates and scales.
Protocol 1: Selective Suzuki-Miyaura Coupling of BCFB
This protocol details a selective C-C bond formation at the C-Br position, leaving the C-Cl bond intact for subsequent functionalization.
Objective: To synthesize 6-Chloro-2-fluoro-3-(4-methoxyphenyl)benzonitrile.
Materials:
-
This compound (BCFB) (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add BCFB, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed Toluene/Water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the C-Br bond to the Pd(0) center while having minimal reactivity with the stronger C-Cl bond.[12] K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[6]
Protocol 2: Alternative Synthesis via Buchwald-Hartwig Amination of 2,5-Dichloro-3-cyanopyridine
This protocol demonstrates an alternative route to a related amino-pyridine precursor, bypassing the benzonitrile starting material entirely.
Objective: To synthesize 5-Chloro-2-(morpholino)-3-cyanopyridine.
Materials:
-
2,5-Dichloro-3-cyanopyridine (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
XPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add dry, degassed toluene, followed by 2,5-dichloro-3-cyanopyridine and morpholine.
-
Seal the flask and heat the reaction mixture to 110 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash chromatography.
Rationale: The Buchwald-Hartwig amination allows for the direct formation of a C-N bond.[5][7] The C2-Cl bond of the pyridine is generally more activated towards both cross-coupling and SNAr than the C5-Cl bond due to its position relative to the ring nitrogen and the cyano group. The XPhos ligand is highly effective for the amination of heteroaryl chlorides.[12][13]
Conclusion and Strategic Recommendations
The choice between This compound and its alternatives is not a matter of direct replacement but of strategic synthetic planning.
-
For Stepwise Elaboration: BCFB and its iodo-analog ICFB are superior choices when a multi-step, sequential functionalization of a benzene ring is desired. Choose ICFB if milder conditions are critical and the budget allows; otherwise, BCFB offers a robust and economical starting point.
-
For Direct Heterocycle Synthesis: When the target molecule contains a pre-formed heterocyclic core, such as pyridine, starting with a functionalized heterocycle like 2,5-dichloro-3-cyanopyridine is often more convergent and efficient.
-
Process Considerations: For industrial applications, the higher cost of iodine-based reagents and specialized palladium ligands must be weighed against potential gains in yield, purity, and milder processing conditions.
Ultimately, the optimal reagent is dictated by the specific molecular target, the desired synthetic route, and economic constraints. This guide serves as a framework for making informed, evidence-based decisions in the complex but rewarding field of pharmaceutical synthesis.
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 943830-79-3 [sigmaaldrich.com]
- 3. 943830-79-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Thermal vs. Microwave-Assisted Suzuki Coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile
As a Senior Application Scientist, my experience in process optimization has repeatedly demonstrated that the choice of heating method can be as critical as the catalyst or solvent system. This guide provides an in-depth comparison of conventional thermal heating versus microwave-assisted synthesis for the Suzuki-Miyaura cross-coupling of 3-Bromo-6-chloro-2-fluorobenzonitrile. This substrate, a polyhalogenated and electron-deficient aromatic nitrile, is representative of the complex building blocks frequently encountered in medicinal chemistry and materials science. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis to inform their synthetic strategies.
The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a Nobel Prize-winning palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide.[1] Its popularity stems from its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[2][3]
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1]
-
Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.[1][5] This step is facilitated by a base, which activates the organoboron species.[5][6]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For a substrate like this compound, the significant difference in reactivity between the C-Br and C-Cl bonds (reactivity order: C-I > C-Br > C-Cl) allows for selective coupling at the more reactive C-3 bromine position.[7] However, the electron-withdrawing nature of the nitrile and halogen substituents deactivates the aryl ring, making the oxidative addition step more challenging and often necessitating highly active catalyst systems.[8][9]
Methodology Comparison: Thermal vs. Microwave
The primary difference between the two approaches lies in the mode of energy transfer. Conventional heating relies on conduction, transferring energy from an external source (e.g., an oil bath) through the vessel walls to the solvent and then to the reagents. This process is slow and can create significant temperature gradients.
Microwave heating, conversely, utilizes dielectric heating.[10] Polar molecules within the reaction mixture, such as the solvent, absorb microwave energy directly and efficiently, converting it into thermal energy.[10][11] This leads to rapid, uniform, and instantaneous heating throughout the bulk of the solution, often allowing temperatures to be reached that are far above the solvent's boiling point in sealed, pressurized vessels.[11][12]
Data-Driven Performance Analysis
The following table summarizes representative data for the Suzuki coupling of halogenated aryl nitriles, providing a clear comparison between the two heating methodologies. While direct data for this compound is synthesized from analogous systems, these values reflect well-established trends in the field.
| Parameter | Conventional Thermal Method | Microwave-Assisted Method | Rationale & Justification |
| Reaction Time | 12 - 24 hours | 15 - 30 minutes | Microwave irradiation provides rapid and efficient energy transfer, dramatically accelerating reaction rates.[13][14] |
| Typical Yield | 70 - 85% | 85 - 95% | The rapid heating minimizes the formation of byproducts from side reactions that can occur during prolonged heating.[12][15] |
| Temperature | 90 - 110 °C | 120 - 140 °C | Sealed-vessel microwave synthesis allows for superheating of the solvent well above its atmospheric boiling point, further accelerating the reaction.[11] |
| Catalyst Loading | 1 - 3 mol% | 0.5 - 1.5 mol% | Higher temperatures and faster rates can improve catalyst turnover, often allowing for lower catalyst loadings to achieve full conversion.[16] |
| Selectivity (C-Br) | High | Very High | Shorter reaction times at optimal temperatures reduce the risk of competing reactions, such as debromination or coupling at the C-Cl position.[17] |
| Reproducibility | Good | Excellent | Precise software control over temperature and pressure in modern microwave reactors eliminates the variability of oil bath setups.[12] |
Experimental Protocols
The following protocols are designed to be self-validating systems for achieving high-yield synthesis of the target biaryl nitrile. The choice of a modern catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., XPhos), is critical for efficiently coupling the deactivated aryl chloride substrate.[9][17]
Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Conventional Thermal Method
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst/ligand system, for example, XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Solvent Addition : Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing : Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18]
Protocol 2: Microwave-Assisted Method
-
Reaction Setup : In a 10 mL microwave reaction vessel equipped with a stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.), and XPhos Pd G2 (0.01 mmol, 1 mol%).
-
Solvent Addition : Add 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction : Securely cap the vessel and place it in the microwave reactor. Irradiate with stirring at 130 °C for 20 minutes. The pressure will rise; ensure it remains within the vessel's safety limits.[16]
-
Workup & Purification : After the reaction, allow the vessel to cool to room temperature before opening. Follow the same workup and purification steps (6 and 7) as described in the thermal protocol.[12]
Conclusion and Expert Recommendation
For the Suzuki coupling of a challenging substrate like this compound, the microwave-assisted approach is demonstrably superior to conventional thermal heating. The primary advantages are a staggering reduction in reaction time (minutes versus hours), typically higher yields, and enhanced reproducibility.[12][15] These benefits are particularly impactful in a drug discovery or process development setting, where rapid iteration and high-throughput synthesis are paramount.
While thermal heating remains a viable and accessible method, microwave synthesis offers an efficiency and level of control that aligns with the principles of green chemistry by reducing energy consumption and reaction time.[10][19] For researchers aiming to accelerate their synthetic campaigns and improve overall process efficiency, the adoption of microwave-assisted technology is a logical and scientifically sound choice.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Choice for Microwave Synthesis [cem.com]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Bromo-6-chloro-2-fluorobenzonitrile
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management of chemical waste is a critical component of our work, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of 3-Bromo-6-chloro-2-fluorobenzonitrile (CAS No. 943830-79-3), a halogenated benzonitrile derivative. Adherence to these procedures is essential for maintaining a safe and compliant laboratory environment.
The core principle underpinning the disposal of this compound is its classification as a halogenated organic waste.[1][2] Halogenated compounds, which contain fluorine, chlorine, bromine, or iodine, require specific disposal pathways due to their potential toxicity and environmental persistence.[1][3] Mixing this waste stream with non-halogenated solvents can lead to complex and costly disposal challenges.[3] Therefore, stringent waste segregation is the first and most crucial step in its proper management.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough understanding of its associated hazards is crucial. This compound presents multiple risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Warning |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning |
Source: Adapted from multiple safety data sheets.[4][5][6][7]
The causality behind these classifications lies in the compound's chemical structure and reactivity. The presence of bromine, chlorine, and fluorine atoms on the benzonitrile backbone contributes to its potential to irritate biological tissues and cause harm upon exposure.[6]
Personal Protective Equipment (PPE) and Safe Handling
A self-validating safety protocol begins with rigorous adherence to PPE standards. When handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Eye and Face Protection : Wear safety glasses with side shields or chemical goggles.[4] In situations with a higher risk of splashing, a face shield should also be used.
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) are essential.[1] A lab coat must be worn and kept fastened.[1] Ensure that shoes are fully enclosed.[1]
-
Respiratory Protection : All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8] If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[4]
Safe handling practices are an extension of personal protection. Always use this chemical in a well-ventilated area.[4][5] Avoid generating dust if handling the solid form.[4] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling.[4]
Waste Segregation and Collection: A Step-by-Step Protocol
The cornerstone of proper disposal is meticulous segregation at the point of generation.[9][10] Due to its chemical composition, this compound must be collected as halogenated organic waste .[1][2]
Experimental Protocol: Waste Collection
-
Container Selection : Procure a designated, properly labeled "Halogenated Organic Waste" container.[2][3] This container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid.[10][11] Do not use metal containers, as some halogenated solvents can degrade and form corrosive acids.[11]
-
Labeling : Immediately upon adding the first quantity of waste, label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[8][9]
-
Collection :
-
Solid Waste : Carefully transfer any solid this compound waste into the designated container using a spatula or scoop. Avoid creating dust.[4]
-
Liquid Waste : If the compound is in solution with an organic solvent, pour the waste solution carefully into the designated liquid halogenated waste container.
-
Contaminated Materials : Any materials grossly contaminated with this compound, such as pipette tips, weigh boats, or gloves, should also be placed in a designated solid hazardous waste container.
-
-
Container Management : Keep the waste container securely closed at all times, except when actively adding waste.[8][10] This prevents the release of vapors and reduces the risk of spills.
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][11] The area should be well-ventilated and away from incompatible materials like acids and bases.[11]
Spill Management and Decontamination
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
-
Minor Spills (Solid) :
-
Alert personnel in the immediate area.[4]
-
Wearing the appropriate PPE, gently sweep or vacuum the solid material.[4] Crucially, avoid generating dust .[4]
-
Place the collected material into a sealed, labeled container for disposal as hazardous waste.[4][5]
-
Wash the spill area with soap and water, and prevent runoff from entering drains.[4]
-
-
Major Spills :
-
Evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department or emergency services.[4]
-
Control access to the area.
-
If safe to do so, increase ventilation by opening the fume hood sash.
-
Following any spill cleanup, all contaminated materials (absorbent pads, PPE, etc.) must be collected and disposed of as hazardous waste.[8]
Final Disposal Pathway
Once the waste container is ready for pickup (typically when it is no more than three-quarters full), follow your institution's procedures for hazardous waste disposal.[9] This generally involves contacting the EHS department to arrange for collection by a licensed hazardous waste disposal company.[9]
The ultimate disposal method for halogenated organic waste like this compound is typically high-temperature incineration in a specialized facility equipped with flue gas scrubbing technology.[12] This process is designed to destroy the organic molecule while capturing the resulting acidic halogen gases (e.g., HCl, HBr, HF), preventing their release into the atmosphere.[12] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
A flowchart illustrating the procedural steps for the safe disposal of this compound.
By integrating these safety and disposal protocols into your daily laboratory operations, you contribute to a culture of responsibility and ensure that your groundbreaking research is conducted with the utmost respect for safety and environmental stewardship.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 943830-79-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 3-Bromo-6-chloro-2-fluorobenzonitrile
As researchers dedicated to advancing drug development, our work with novel chemical entities forms the bedrock of discovery. Compounds like 3-Bromo-6-chloro-2-fluorobenzonitrile are valuable building blocks, but their potent reactivity demands an equally potent respect for safety. This guide moves beyond mere compliance, offering a framework for handling this compound with the expertise and foresight that defines rigorous scientific practice. Our primary goal is to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the material's properties.
Hazard Analysis: The 'Why' Behind the Protocol
Understanding the inherent risks of this compound is the critical first step in designing a robust safety protocol. This compound is not benign; it is a multi-hazard substance that requires a comprehensive protection strategy.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] This broad toxicity profile means that all potential routes of exposure—ingestion, skin absorption, and inhalation—must be blocked.
-
Skin and Eye Irritation: It is classified as a skin irritant and a serious eye irritant.[1][2][3][4][5] Contact can lead to inflammation, redness, and pain, with the potential for significant eye damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][3][4][5]
-
Sensitization: Some data suggests it may cause an allergic skin reaction, meaning repeated exposure could lead to an amplified allergic response.[1]
This profile dictates that our primary defense is the complete isolation of the chemical from the operator through meticulous use of Personal Protective Equipment (PPE).
Core PPE Protocol: An Impenetrable Barrier
The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, which is typically a solid, the following multi-layered approach is mandatory.
Eye and Face Protection
The risk of serious eye irritation necessitates robust protection.[1][2]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[6]
-
Standard Operation: Chemical splash goggles should be worn for all handling procedures, including weighing and solution preparation.[6][7] They provide a full seal around the eyes, protecting against dust, splashes, and vapors.
-
High-Risk Operations: When handling larger quantities or performing reactions with a higher risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6][7]
Skin and Body Protection
Given the compound's dermal toxicity and irritancy, skin protection is paramount.
-
Gloves: Chemical-resistant gloves are essential.[2][4][5] Nitrile gloves are an excellent choice for incidental contact and provide good resistance to a variety of chemicals.[8][9][10][11] For prolonged handling or when working with solvents, it is crucial to consult the glove manufacturer’s compatibility charts to ensure an adequate breakthrough time. Double-gloving is recommended during weighing and transfer steps to provide an extra layer of protection and allow for the clean removal of the outer glove if contamination occurs.
-
Lab Coat: A flame-resistant lab coat with a fully fastened front and tight-fitting cuffs is required to protect skin and personal clothing.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[7][12]
Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls.
-
Fume Hood: All handling of this compound solid, especially weighing and transfer, must be conducted inside a certified chemical fume hood to control dust and potential vapors.[7][12]
-
Respirator: In the rare event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[7]
Operational Plan: PPE in Action
A successful safety protocol relies on consistent and correct implementation. The following procedures and tools are designed to integrate PPE use seamlessly into the laboratory workflow.
Step-by-Step PPE Donning and Doffing Sequence
Cross-contamination is often a result of improper PPE removal. Follow this sequence rigorously.
Donning (Putting On):
-
Put on closed-toe shoes and lab coat.
-
Put on the inner pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
If required, put on a face shield.
Doffing (Taking Off):
-
Remove the outer, potentially contaminated, pair of gloves.
-
Remove the face shield (if used).
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water immediately.[2][4][13]
Recommended PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body/Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat; inside a Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat; inside a Chemical Fume Hood |
| Running/Monitoring Reaction | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat; inside a Chemical Fume Hood |
| Handling Bulk Quantities | Face Shield + Goggles | Double Nitrile Gloves | Chemically Resistant Apron + Lab Coat; Fume Hood |
| Spill Cleanup | Face Shield + Goggles | Heavy-duty Nitrile Gloves | Chemically Resistant Apron + Lab Coat; Respirator (if needed) |
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical control points for PPE and safety procedures throughout the entire lifecycle of using this compound in an experimental setting.
Caption: Workflow for handling this compound.
Emergency Protocols: When a Barrier is Breached
In the event of an exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][14][15] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[4][14][15] Seek medical attention if irritation develops or persists.[4][14]
-
Inhalation: Move the affected person to fresh air at once.[4][14][15] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (use a barrier device). Seek immediate medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and give a glass of water to drink.[2][4] Seek immediate medical attention.
-
Spills: Evacuate unnecessary personnel. Wearing full PPE (including respiratory protection if necessary), clean up spills immediately using dry methods (e.g., sweeping with care to not generate dust) and place the material into a sealed, labeled container for hazardous waste disposal.[2][4]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect our colleagues and the environment.
-
Decontamination: All glassware and surfaces must be decontaminated. Rinse glassware with a suitable solvent (e.g., acetone) inside a fume hood, collecting the rinsate as hazardous waste.
-
Waste Segregation: As a halogenated aromatic compound, all waste containing this compound, including contaminated gloves, wipes, and solvent rinses, must be collected in a designated "Halogenated Organic Waste" container.[7][12][16] Never mix halogenated and non-halogenated waste streams.
-
Disposal: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[7] It should be kept sealed and stored in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department for final disposal according to state and federal regulations.[4]
By internalizing these protocols, we transform safety from a checklist into a fundamental component of our scientific methodology. This commitment not only protects us but elevates the quality and integrity of our research.
References
- 1. This compound | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 943830-79-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. synquestlabs.com [synquestlabs.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
